2,4,5-Trichloropyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2/c5-2-1-8-4(7)9-3(2)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKMWFAAEIACRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206116 | |
| Record name | 2,4,5-Trichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5750-76-5 | |
| Record name | 2,4,5-Trichloropyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005750765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5750-76-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-Trichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-Trichloropyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CML8RAP55R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,5-Trichloropyrimidine
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 2,4,5-trichloropyrimidine. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Core Properties
This compound is a functionalized heterocyclic compound, notable for its role as a versatile intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical industry.[1]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 5750-76-5[2] |
| Molecular Formula | C₄HCl₃N₂[2][3] |
| Molecular Weight | 183.42 g/mol [2][3] |
| Appearance | Colorless to pale yellow or light orange clear liquid[4] |
| Boiling Point | 258.5°C at 760 mmHg; 96°C at 12 mmHg; 84°C at 1.0 mmHg[4][5] |
| Density | 1.6001 g/mL at 25°C[6][7] |
| Refractive Index | n20/D 1.574[6][7] |
| Solubility | Not miscible or difficult to mix in water[5] |
| Flash Point | >110°C (>230°F) |
Spectral Data
Spectral data for this compound is available, with key identifiers listed below. Detailed spectra, including FT-IR and Mass Spectrometry (GC-MS), can be found in public databases such as PubChem.[7]
| Data Type | Availability/Reference |
| ¹H NMR | Data for structurally similar compounds are available, suggesting the single proton on the pyrimidine (B1678525) ring would appear as a singlet in the aromatic region. |
| ¹³C NMR | Spectral data for related trichloropyrimidines are available and can be used for comparative analysis.[6] |
| IR Spectroscopy | FT-IR and ATR-IR spectra are available on PubChem.[7] |
| Mass Spectrometry | GC-MS data is available on PubChem, with major peaks at m/z 182, 184, and 147.[7] |
Synthesis of this compound
The synthesis of this compound typically involves the chlorination of a pyrimidine precursor. A common and well-documented method starts from uracil (B121893), proceeding via a 5-chlorouracil (B11105) intermediate.
Synthetic Workflow
The following diagram illustrates a typical two-step synthesis of this compound from uracil.
Caption: Two-step synthesis of this compound.
Experimental Protocol: Synthesis from Uracil
A method for the preparation of this compound starting from uracil is described in the patent literature and involves two main steps.[8]
Step 1: Synthesis of 5-Chlorouracil [8]
-
Add water to a reactor and cool. While stirring, add 98% sulfuric acid, maintaining a temperature of 30-35°C.
-
Add uracil to the acidic solution.
-
Cool the mixture and add an aqueous solution of sodium hypochlorite, maintaining the reaction temperature between 5-25°C.
-
Continue stirring until the uracil is completely consumed.
-
Heat the mixture to 95-100°C, then cool to 5-25°C.
-
Filter the resulting solid and dry to obtain 5-chlorouracil.
Step 2: Synthesis of this compound [8]
-
In a separate reactor, dissolve 5-chlorouracil in chloroform (B151607) and add N,N-dimethylformamide (DMF).
-
With stirring, add bis(trichloromethyl) carbonate to the mixture.
-
Heat the reaction to 60-65°C and maintain until the 5-chlorouracil is consumed.
-
Cool the reaction mixture to room temperature and add water.
-
Separate the organic layer and concentrate it to obtain this compound.
Chemical Reactivity and Applications
The three chlorine atoms on the pyrimidine ring of this compound make it a highly reactive and versatile building block in organic synthesis. It is particularly susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.[1]
Role in Drug Development
This compound is a key intermediate in the synthesis of several targeted anti-cancer therapies.[1] It serves as a precursor for potent and selective inhibitors of:
-
Anaplastic Lymphoma Kinase (ALK-5): A target in certain types of non-small cell lung cancer and other malignancies.[1]
-
Epidermal Growth Factor Receptor (EGFR): A key target in the treatment of various cancers, including lung and colorectal cancer.[1]
The following diagram illustrates the central role of this compound as a synthetic intermediate.
Caption: this compound as a key synthetic intermediate.
Experimental Protocol: Nucleophilic Aromatic Substitution
The following is a representative protocol for a nucleophilic aromatic substitution (SNAr) reaction using this compound.[9]
Reaction of this compound with Pyrrolidine (B122466) [9]
-
To a solution of HPMC (0.1 wt% in deionized water, 0.5 mL) in a microwave vial equipped with a magnetic stir bar, add this compound (57 µL, 0.5 mmol, 1.0 equiv).
-
Add pyrrolidine (41 µL, 0.5 mmol, 1.0 equiv) followed by potassium hydroxide (B78521) (28 mg, 0.5 mmol, 1.0 equiv).
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Upon completion, add dichloromethane (B109758) (DCM, 3 mL) and stir vigorously for 5-10 minutes to extract the product.
-
Separate the organic layer for further purification and analysis.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.
GHS Hazard Statements
The following GHS hazard statements are associated with this compound:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
In some reports, it is also classified with H314: Causes severe skin burns and eye damage.[7]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Engineering Controls: Use only outdoors or in a well-ventilated area.
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
This compound is a chemical intermediate of significant industrial importance, particularly in the synthesis of pharmaceuticals for oncology. Its high reactivity, stemming from the three chlorine substituents on the pyrimidine ring, makes it a valuable tool for medicinal chemists and process development scientists. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. CN102827085A - Preparation method for this compound compound - Google Patents [patents.google.com]
- 3. Preparation method for this compound compound | Semantic Scholar [semanticscholar.org]
- 4. zenodo.org [zenodo.org]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. 2,4,5,6-Tetrachloropyrimidine(1780-40-1) 13C NMR spectrum [chemicalbook.com]
- 7. This compound | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to 2,4,5-Trichloropyrimidine
For researchers, scientists, and professionals in drug development, 2,4,5-trichloropyrimidine (CAS No: 5750-76-5) is a pivotal heterocyclic compound.[1] Its highly functionalized structure, characterized by three chlorine atoms on the pyrimidine (B1678525) ring, makes it a reactive and versatile intermediate in the synthesis of a wide array of complex molecules.[2] This guide provides a comprehensive overview of its chemical characteristics, experimental protocols, and key applications.
Core Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid at room temperature.[3] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₄HCl₃N₂ | [1][4] |
| Molecular Weight | 183.42 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow or light orange clear liquid | [2] |
| Density | 1.6001 g/mL at 25 °C | [6][7] |
| Boiling Point | 258.5 °C at 760 mmHg; 96 °C at 12 mmHg; 84 °C at 1.0 mmHg | [2][3] |
| Flash Point | >110 °C (>230 °F) | [3][7] |
| Refractive Index | n20/D 1.574 | [6] |
| Water Solubility | Not miscible or difficult to mix in water | [7][8] |
| Storage Temperature | 2 - 8 °C or Room Temperature (cool, dark place) | [2] |
| Purity | ≥98% (GC) | [2][9] |
Spectral Data
-
Mass Spectrometry : Key peaks observed at m/z 182, 184, and 147.[5]
-
Infrared (IR) Spectroscopy : ATR-IR and FTIR spectra are available from sources such as the NIST Mass Spectrometry Data Center and SpectraBase.[5]
Reactivity and Applications
The three chlorine atoms on the pyrimidine ring of this compound offer multiple sites for nucleophilic substitution, making it a valuable building block in organic synthesis.[1]
It is a key intermediate in the pharmaceutical industry for the synthesis of:
-
Anaplastic Lymphoma Kinase (ALK-5) Inhibitors : These are crucial for targeted anti-cancer therapies.[1][7]
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors : Another vital class of drugs used in treating various cancers.[1][7][10]
Beyond pharmaceuticals, it is also used in the synthesis of agrochemicals like herbicides and fungicides, as well as dyes and pigments.[2] The electron-deficient nature of the pyrimidine ring makes it highly reactive in cross-coupling reactions, such as the Suzuki coupling.[10][11]
Experimental Protocols
Synthesis of this compound from 5-Chlorouracil (B11105)
A common laboratory-scale synthesis involves the chlorination of a substituted pyrimidine, such as 5-chlorouracil.[1]
Methodology:
-
Reaction Setup : 5-chlorouracil (4.5 g, 30.82 mmol) is dissolved in phosphorus oxychloride (POCl₃, 100 mL).[1][7] To this solution, phosphorus pentachloride (PCl₅, 19.2 g, 92.46 mmol) is added.[7]
-
Reaction Conditions : The reaction mixture is heated to reflux and maintained overnight.[7] Careful control of temperature, reagent ratios, and reaction time is crucial to maximize yield and purity.[1]
-
Work-up : After the reaction is complete, the mixture is cooled to room temperature, and the excess solvent (POCl₃) is removed by evaporation under reduced pressure.[7]
-
Quenching and Extraction : The residue is cooled to 0 °C, and crushed ice is added slowly. The mixture is stirred for approximately 10 minutes and then partitioned between water and dichloromethane (B109758) (DCM).[7] The organic layer containing the product is then separated for further purification.
Another patented method involves reacting 5-chlorouracil with thionyl chloride in a dichloroethane solvent, followed by a heat insulation reflux reaction.[12]
Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol outlines a general procedure for an SNAr reaction using this compound.
Methodology:
-
Reaction Setup : In an 8 mL microwave vial equipped with a magnetic stirring bar, add a solution of Hydroxypropyl methylcellulose (B11928114) (HPMC) in water (e.g., 2 wt%, 1.0 mL).[13]
-
Reagent Addition : To the vial, add this compound (57 µL, 0.5 mmol, 1.0 equiv), followed by the nucleophile (e.g., pyrrolidine, 41 µL, 0.5 mmol, 1.0 equiv) and a base (e.g., KOH, 28 mg, 0.5 mmol, 1.0 equiv).[13]
-
Reaction Conditions : The reaction is stirred at room temperature.[13]
-
Monitoring and Work-up : The reaction progress is monitored by LC-MS. Upon completion, an extraction solvent like dichloromethane (DCM) is added, and the mixture is stirred vigorously for 5-10 minutes to separate the product.[13]
Visualizations
The following diagrams illustrate key workflows and relationships involving this compound.
Caption: A simplified workflow for the synthesis of this compound.
Caption: Major reaction pathways for this compound.
Caption: A typical experimental workflow for SNAr reactions.
Safety Information
This compound is classified as a hazardous substance.
-
Hazards : It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Some reports also indicate it can cause severe skin burns and eye damage (H314).[5]
-
Precautionary Measures : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][14] Wash hands and any exposed skin thoroughly after handling.[3] Wear protective gloves, clothing, eye, and face protection.[3][14] Use only outdoors or in a well-ventilated area.[3]
-
First Aid :
-
Storage : Store in a cool, well-ventilated place.[8][14] Keep the container tightly closed.[3][8] Store locked up.[3][14]
-
Incompatibilities : Strong oxidizing agents.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. This compound | 5750-76-5 [chemicalbook.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. chemscene.com [chemscene.com]
- 10. This compound | 5750-76-5 | FT11936 [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. CN102827085A - Preparation method for this compound compound - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. chemicalbook.com [chemicalbook.com]
Spectroscopic Profile of 2,4,5-Trichloropyrimidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-trichloropyrimidine (CAS No. 5750-76-5), a key intermediate in the synthesis of various pharmaceuticals, including potent and selective anaplastic lymphoma kinase (ALK-5) and epidermal growth factor receptor (EGFR) inhibitors. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Mass Spectrometry
Mass spectrometry of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS). The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak, which is consistent with the compound's molecular weight.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Ionization Mode | Electron Ionization (EI) | Inferred |
| m/z Top Peak | 182 | [1] |
| m/z 2nd Highest | 184 | [1] |
| m/z 3rd Highest | 147 | [1] |
| Library Reference | NIST / Main Library | [1] |
Experimental Protocol: GC-MS
-
Instrumentation : A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column : A non-polar capillary column, such as a 30 m x 0.25 mm HP-5MS with a 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature : 250 °C.
-
Oven Temperature Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Ionization : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-400.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound provides information about the functional groups and bonding within the molecule. The spectrum is characterized by vibrations corresponding to the pyrimidine (B1678525) ring and the carbon-chlorine bonds.
Table 2: Predicted Infrared Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak | C-H stretch (aromatic) |
| 1600-1400 | Medium | C=C and C=N stretching |
| 850-550 | Strong | C-Cl stretch |
Note: The data in this table is predicted based on typical IR absorption ranges for the respective functional groups. Experimental data can be obtained using the protocol below.
Experimental Protocol: FTIR Spectroscopy
-
Instrumentation : A Fourier-transform infrared spectrometer, such as a Bruker Tensor 27 FT-IR.[1]
-
Technique : Attenuated Total Reflectance (ATR) using a diamond crystal (ATR-Neat) or as a neat liquid film between KBr plates.[1]
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Sample Preparation : A small drop of the liquid sample is placed directly on the ATR crystal or between two KBr plates.
-
Data Acquisition : A background spectrum of the clean crystal or KBr plates is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proposed Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation : A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher.
-
Solvent : Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS) at 0 ppm.
-
¹H NMR Acquisition :
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition :
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized batch of this compound, ensuring its identity and purity before its use in further applications.
Caption: Workflow for the Synthesis, Spectroscopic Characterization, and Application of this compound.
References
Physical properties of 2,4,5-Trichloropyrimidine (melting point, boiling point, density)
This technical guide provides a comprehensive overview of the physical properties of 2,4,5-trichloropyrimidine, a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and a visual representation of its synthesis pathway.
Physical and Chemical Properties
This compound is a halogenated pyrimidine (B1678525) derivative with the chemical formula C₄HCl₃N₂.[1] Its structure, featuring three chlorine atoms on the pyrimidine ring, imparts significant reactivity, making it a valuable building block in organic synthesis.[1] It is utilized in the production of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors for anti-tumor treatments and in the manufacture of EGFR inhibitors.[2]
The physical state of this compound is reported with some variation in the literature. It has been described as a colorless to pale yellow or light orange clear liquid.[1][4] However, at least one source characterizes it as a colorless to yellow crystalline solid with a melting point of 62-64°C.[3] This discrepancy may be attributable to the purity of the substance or the presence of isomers. For the purposes of this guide, we will consider the properties reported by the majority of chemical suppliers, which indicate a liquid state at room temperature. The compound is not miscible or is difficult to mix with water.[5]
Table 1: Physical Properties of this compound
| Physical Property | Value | Conditions |
| Melting Point | No data available (liquid at room temp.) / 62-64°C[3] | |
| Boiling Point | 258.5°C | 760 mmHg |
| 96°C[1][4] | 12 mmHg | |
| 84°C[6][7][8] | 1.0 mmHg | |
| Density | 1.6001 g/mL[5][9][10] | 25°C |
| 1.61 g/mL[1][4] | 20°C |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this specific compound are not extensively published. However, standard laboratory procedures for determining melting point, boiling point, and density are applicable.
2.1. Determination of Melting Point
Should the compound be in a solid form, the melting point can be determined using a standard melting point apparatus.
-
Apparatus: Capillary tube melting point apparatus.
-
Procedure:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
-
2.2. Determination of Boiling Point
The boiling point can be determined by distillation at atmospheric or reduced pressure.
-
Apparatus: Distillation apparatus, including a boiling flask, condenser, and receiving flask; thermometer; heating mantle; vacuum source (for reduced pressure).
-
Procedure:
-
The liquid sample is placed in the boiling flask with boiling chips.
-
The apparatus is assembled for distillation.
-
The sample is heated until it boils, and the vapor temperature is recorded. This temperature remains constant during the distillation of a pure substance and is recorded as the boiling point.
-
For vacuum distillation, the pressure is reduced to the desired level before heating.
-
2.3. Determination of Density
The density of the liquid can be determined using a pycnometer or a density meter.
-
Apparatus: Pycnometer (a flask with a specific volume) or an oscillating U-tube density meter; analytical balance.
-
Procedure (using a pycnometer):
-
The empty pycnometer is weighed.
-
It is then filled with the liquid sample, ensuring no air bubbles are present, and weighed again.
-
The volume of the pycnometer is known or can be calibrated with a liquid of known density (e.g., water).
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Synthesis of this compound
A common synthetic route to this compound starts from 5-chlorouracil.[2][5] The process involves chlorination using agents like phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][11][12]
3.1. Example Synthetic Protocol from 5-Chlorouracil
The following is a general procedure based on published methods.[2][5][11][12]
-
Reactants:
-
5-chlorouracil
-
Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) OR Thionyl chloride (SOCl₂)
-
Dichloroethane (solvent, if using thionyl chloride)
-
-
Procedure using PCl₅ and POCl₃:
-
5-chlorouracil is dissolved in phosphorus oxychloride.[5]
-
Phosphorus pentachloride is added to the mixture.[5]
-
The reaction mixture is heated to reflux and maintained overnight.[5]
-
After completion, the mixture is cooled, and the excess phosphorus oxychloride is removed under reduced pressure.[5]
-
The residue is carefully quenched with crushed ice and partitioned between water and a suitable organic solvent (e.g., dichloromethane).[5]
-
The organic layer is separated, dried, and concentrated to yield the crude product, which can be further purified by distillation.
-
-
Procedure using Thionyl Chloride:
-
5-chlorouracil and thionyl chloride are added to dichloroethane as a solvent.[11][12]
-
The mixture undergoes a heat insulation reflux reaction.[11][12]
-
Upon completion, water is added to the mixture, and the aqueous layer is separated.[11][12]
-
Dichloroethane is distilled off to obtain this compound.[11][12]
-
Synthesis Workflow Diagram
The following diagram illustrates the synthesis of this compound from 5-chlorouracil.
Caption: Synthesis workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 5750-76-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | 5750-76-5 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. chemicalbook.com [chemicalbook.com]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. 2,4,5-三氯嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Preparation method for this compound compound | Semantic Scholar [semanticscholar.org]
- 12. CN102827085A - Preparation method for this compound compound - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Solubility Profile of 2,4,5-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 2,4,5-trichloropyrimidine, a key intermediate in the synthesis of various pharmaceuticals, including potent and selective inhibitors of anaplastic lymphoma kinase (ALK-5) and epidermal growth factor receptor (EGFR).[1] Understanding the solubility of this compound is critical for its effective use in research and drug development, influencing reaction kinetics, formulation, and bioavailability.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its ability to dissolve in a solvent to form a homogeneous solution. In drug discovery and development, solubility is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can be a major obstacle, leading to low bioavailability and challenging formulation development.
Solubility Profile of this compound
Extensive literature review indicates that this compound is characterized by poor aqueous solubility. It is frequently described as "not miscible or difficult to mix in water".[2] Conversely, it is generally considered to be soluble in a range of organic solvents.[3]
| Solvent | Solubility | Reference(s) |
| Water | Not miscible or difficult to mix | [1][2] |
| Organic Solvents | Soluble | [3] |
The lack of specific quantitative data highlights an information gap and underscores the importance of experimental determination of solubility for specific applications.
Experimental Protocols for Solubility Determination
To address the need for quantitative solubility data, this section provides detailed methodologies for two common and reliable experimental protocols: the Shake-Flask Method for thermodynamic solubility and a general Gravimetric Method.
Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a gold-standard technique for determining the thermodynamic (equilibrium) solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be visually apparent.
-
Place the container in a constant temperature shaker or incubator. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Clarify the sample by centrifugation at a high speed or by filtration through a fine-pore, solvent-resistant membrane filter (e.g., 0.22 µm PTFE).
-
-
Quantification of Dissolved Compound:
-
Accurately dilute the clarified supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standards of known concentrations of this compound to quantify the concentration in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted supernatant based on the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward technique for determining solubility, particularly for compounds that are non-volatile and thermally stable.
Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (Step 1).
-
-
Sample Collection and Weighing:
-
Accurately weigh a clean, dry evaporating dish.
-
Carefully transfer a precise volume of the clarified saturated solution (obtained after centrifugation or filtration) into the pre-weighed evaporating dish.
-
Weigh the evaporating dish containing the solution.
-
-
Solvent Evaporation:
-
Place the evaporating dish in a well-ventilated oven or on a hot plate at a temperature sufficient to evaporate the solvent without decomposing the this compound. The boiling point of this compound is approximately 258.5 °C at 760 mmHg, so a lower temperature should be used.
-
Continue heating until all the solvent has evaporated and a constant weight of the residue is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final weight of the dish with the dry residue.
-
Calculate the mass of the solvent by subtracting the final weight of the dish with the residue from the weight of the dish with the solution.
-
Express the solubility as the mass of solute per mass or volume of solvent (e.g., g/100 g solvent or g/L solvent).
-
Experimental Workflow and Relevant Signaling Pathways
To provide further context for the importance of this compound's solubility in drug development, this section includes a generalized experimental workflow for solubility determination and diagrams of the ALK-5 and EGFR signaling pathways.
Generalized Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.
Caption: A generalized workflow for experimental solubility determination.
ALK-5 Signaling Pathway
This compound is a precursor in the synthesis of ALK-5 inhibitors. ALK-5, also known as Transforming Growth Factor-beta Receptor 1 (TGFβR1), is a serine/threonine kinase receptor that plays a crucial role in cell proliferation, differentiation, and apoptosis. The signaling pathway is initiated by the binding of TGF-β ligands.
Caption: A simplified diagram of the canonical ALK-5 signaling pathway.
EGFR Signaling Pathway
This compound is also utilized in the synthesis of EGFR inhibitors. The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling pathways involved in cell growth and proliferation.[4]
Caption: An overview of the major EGFR signaling pathways (MAPK and PI3K/Akt).
Conclusion
While quantitative solubility data for this compound remains a key area for further experimental investigation, its qualitative profile of poor water solubility and good solubility in organic solvents provides a foundational understanding for its handling and application. The detailed experimental protocols provided in this guide offer a clear path for researchers to determine precise solubility values tailored to their specific needs. Furthermore, the contextualization of its use as a precursor for ALK-5 and EGFR inhibitors, along with the corresponding signaling pathway diagrams, highlights the critical role of its physicochemical properties in the broader landscape of drug discovery and development.
References
The Cornerstone of Specialty Chemicals: A Technical Guide to the Synthesis and Discovery of 2,4,5-Trichloropyrimidine
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and discovery of 2,4,5-trichloropyrimidine. This highly reactive compound serves as a critical intermediate in the production of a wide array of specialty chemicals, from life-saving pharmaceuticals to advanced agrochemicals. This document details the primary synthetic routes, experimental protocols, and characterization data for this pivotal molecule.
Introduction: The Significance of this compound
This compound (CAS No: 5750-76-5) is a substituted pyrimidine (B1678525) ring with chlorine atoms at the 2, 4, and 5 positions. This strategic placement of leaving groups makes it an exceptionally versatile building block in organic synthesis. The differential reactivity of the chlorine atoms allows for sequential and regioselective nucleophilic substitutions, enabling the construction of complex molecular architectures.
Its primary applications lie in the pharmaceutical industry as a key intermediate in the synthesis of targeted anti-cancer therapies, such as anaplastic lymphoma kinase (ALK-5) inhibitors and epidermal growth factor receptor (EGFR) inhibitors. Beyond pharmaceuticals, it is also a valuable precursor in the development of novel agrochemicals and dyes.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄HCl₃N₂ | [2] |
| Molecular Weight | 183.42 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 258.5 °C at 760 mmHg | |
| Density | 1.6001 g/mL at 25 °C | |
| Refractive Index | 1.5715-1.5755 @ 20°C | [2] |
| Solubility | Not miscible or difficult to mix in water |
Key Synthetic Pathways
The synthesis of this compound is primarily achieved through the chlorination of uracil (B121893) or its derivatives. The choice of starting material and chlorinating agent dictates the reaction conditions and overall efficiency. Three main routes have been established, each with its own advantages and challenges.
Chlorination of 5-Chlorouracil with Phosphorus Oxychloride and Phosphorus Pentachloride
This is a widely employed and robust method for the synthesis of this compound. The reaction involves the treatment of 5-chlorouracil with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). POCl₃ often serves as both a reagent and a solvent.
Reaction Mechanism: The reaction proceeds through the conversion of the amide groups in the pyrimidine ring into chloroimidates by POCl₃, followed by nucleophilic substitution with chloride ions. The enolizable ketone groups are also converted to chlorides.
Table 2: Quantitative Data for Synthesis via POCl₃/PCl₅
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 5-Chlorouracil | POCl₃, PCl₅ | POCl₃ | Reflux | Overnight | Not specified |
A general procedure for the synthesis of this compound from 5-chlorouracil is as follows:
-
To 100 mL of phosphorus oxychloride, 4.5 g (30.82 mmol) of 5-chlorouracil is added, followed by the portion-wise addition of 19.2 g (92.46 mmol) of phosphorus pentachloride.[3]
-
The reaction mixture is heated to reflux and maintained overnight.[3]
-
After completion, the reaction is cooled to room temperature, and the excess phosphorus oxychloride is removed by evaporation under reduced pressure.[3]
-
The residue is cooled to 0 °C, and crushed ice is added slowly to quench the remaining reagents.[3]
-
The mixture is stirred for 10 minutes and then partitioned between water and dichloromethane (B109758) (DCM).[3]
-
The organic phase is separated, and the aqueous layer is extracted twice with DCM.[3]
-
The combined organic extracts are washed three times with water, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield this compound as a yellow oil.[3] Further purification is typically not required.[3]
Chlorination of 5-Chlorouracil with Thionyl Chloride
An alternative method involves the use of thionyl chloride (SOCl₂) as the chlorinating agent, often in a suitable solvent like dichloroethane.[4] This method is advantageous as it avoids the use of phosphorus-based reagents, which can simplify waste disposal.[4]
Table 3: Quantitative Data for Synthesis via SOCl₂
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 5-Chlorouracil | SOCl₂ | Dichloroethane | Reflux | 1-60 | >80 |
-
In a reaction vessel, 5-chlorouracil and thionyl chloride are added to dichloroethane. The molar ratio of 5-chlorouracil to thionyl chloride can range from 1:1 to 1:30.[4]
-
The mixture is heated to reflux for a period of 1 to 60 hours.[4]
-
After the reaction is complete, the mixture is cooled, and water is added.[4]
-
The aqueous layer is separated, and the organic layer is subjected to distillation to remove the dichloroethane, yielding this compound.[4]
Chlorination of 5-Chlorouracil with Bis(trichloromethyl) Carbonate
A more modern and often safer alternative to phosgene-based chlorinating agents is bis(trichloromethyl) carbonate (BTC), also known as triphosgene. This method is described in a two-step process starting from uracil.
Table 4: Quantitative Data for Synthesis via BTC
| Starting Material | Reagent | Solvent | Temperature (°C) |
| 5-Chlorouracil | Bis(trichloromethyl) carbonate | Chloroform (B151607) | 60-65 |
This synthesis is part of a two-step process starting from uracil:
Step 1: Synthesis of 5-Chlorouracil
-
Uracil is reacted with sodium hypochlorite under acidic conditions (e.g., using sulfuric acid) in water.[5]
-
The reaction mixture is heated to 95-100 °C, then cooled to 5-25 °C and filtered to obtain 5-chlorouracil.[5]
Step 2: Synthesis of this compound
-
5-chlorouracil is dissolved in chloroform with N,N-dimethylformamide (DMF) as a catalyst.[5]
-
Bis(trichloromethyl) carbonate is added, and the mixture is heated to 60-65 °C until the reaction is complete.[5]
-
After cooling to room temperature, water is added, the layers are separated, and the organic solvent is concentrated to afford this compound.[5]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 5: Spectroscopic Data for this compound
| Technique | Data | Reference |
| GC-MS | m/z top peak: 182 | [6] |
| FT-IR (Neat) | Bruker Tensor 27 FT-IR | [6] |
Historical Discovery
While the exact first synthesis of this compound is not clearly documented in the readily available literature, a related patent for its preparation was granted in 1979 to Beck Gunther and Heitzer Helmut, assigned to Bayer AG.[7] This indicates that the compound and its synthetic routes were of industrial interest by the late 1970s.
Conclusion
This compound is a molecule of significant industrial and academic importance. The synthetic routes outlined in this guide, particularly the well-established method using phosphorus oxychloride and phosphorus pentachloride, provide reliable pathways to this valuable intermediate. The choice of synthetic route will depend on factors such as scale, available reagents, and safety considerations. The detailed protocols and compiled data herein serve as a valuable resource for chemists working on the synthesis and application of this versatile chemical building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | 5750-76-5 [chemicalbook.com]
- 4. CN102827085A - Preparation method for this compound compound - Google Patents [patents.google.com]
- 5. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]
- 6. This compound | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Process for the preparation of this compound - Patent US-4140857-A - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Electronic Structure of 2,4,5-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,4,5-Trichloropyrimidine (CAS No: 5750-76-5) is a halogenated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its pyrimidine (B1678525) core is a common scaffold in a multitude of biologically active molecules. The presence of three chlorine atoms on the pyrimidine ring imparts a high degree of reactivity, making it a versatile building block for the synthesis of complex molecular architectures.[1][2] Notably, it serves as a crucial intermediate in the preparation of potent and selective inhibitors of anaplastic lymphoma kinase (ALK-5) and epidermal growth factor receptor (EGFR), both of which are key targets in cancer therapy.[1] This guide aims to provide a detailed technical resource on the synthesis, electronic structure, and reactivity of this compound to facilitate its application in research and development.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄HCl₃N₂ | [3] |
| Molecular Weight | 183.42 g/mol | [3] |
| Appearance | Colorless to light orange to yellow clear liquid | [3] |
| Boiling Point | 96 °C at 12 mmHg | [3] |
| Density | 1.61 g/cm³ | [3] |
| Refractive Index (n20/D) | 1.57 | [3] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Data | Reference(s) |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 182, 2nd Highest: 184, 3rd Highest: 147 | [4] |
| Infrared (FTIR, Neat) | Available on PubChem | [4] |
| ¹H NMR (Expected) | A single peak in the aromatic region (δ 8.5-9.0 ppm) is expected for the lone proton at the C6 position. | Inferred |
| ¹³C NMR (Expected) | Four distinct signals are expected for the four carbon atoms of the pyrimidine ring. Carbons attached to chlorine (C2, C4, C5) would appear in the range of δ 140-160 ppm, while the carbon attached to hydrogen (C6) would be further upfield. | Inferred |
Electronic Structure
While specific computational studies on the electronic structure of this compound are scarce, its reactivity can be understood by considering the electronic effects of the substituents on the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, creating an electron-deficient π-system. This inherent electron deficiency is further amplified by the inductive effect of the three electronegative chlorine atoms.
This electron-deficient nature makes the carbon atoms of the pyrimidine ring susceptible to nucleophilic attack. The positions of the chlorine atoms (C2, C4, and C5) are the most likely sites for nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is governed by the relative electrophilicity of these carbon atoms. Generally, the C4 and C2 positions are more activated towards nucleophilic attack than the C5 position due to the para and ortho relationship to the ring nitrogen atoms, respectively.
Reactivity and Nucleophilic Aromatic Substitution
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as leaving groups.[1] The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles.
Regioselectivity:
The substitution of the chlorine atoms is often regioselective. The C4 position is generally the most susceptible to nucleophilic attack, followed by the C2 position. This is attributed to the greater activation by the para nitrogen atom compared to the ortho nitrogen. The C5 chlorine is the least reactive. This differential reactivity allows for the sequential and controlled introduction of various functional groups.
The general workflow for a nucleophilic aromatic substitution reaction on this compound is depicted in the following diagram.
Caption: General workflow for nucleophilic substitution on this compound.
Experimental Protocols
Synthesis of this compound from 5-Chlorouracil
This protocol describes a common method for the synthesis of this compound using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) as chlorinating agents.[1]
Materials:
-
5-Chlorouracil
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous reaction vessel with a reflux condenser and a gas outlet to a scrubber
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry reaction vessel, a mixture of 5-chlorouracil, phosphorus oxychloride, and phosphorus pentachloride is prepared. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to reflux (typically around 110-120 °C) and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.[5]
Materials:
-
This compound
-
Amine nucleophile (e.g., pyrrolidine, morpholine)
-
A suitable solvent (e.g., acetonitrile, ethanol, or an aqueous medium with a phase-transfer catalyst)
-
A base (e.g., potassium carbonate, triethylamine, or potassium hydroxide)
-
Reaction vessel
-
Stirring apparatus
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen solvent, add the amine nucleophile (1.0-1.2 equivalents) and the base (1.0-1.5 equivalents).
-
The reaction mixture is stirred at room temperature or heated as required. The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is subjected to an aqueous work-up. This typically involves diluting the mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired substituted pyrimidine.
The following diagram illustrates the logical steps for the synthesis and subsequent functionalization of this compound.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
2,4,5-Trichloropyrimidine: A Comprehensive Technical Guide for Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, reactions, and applications of 2,4,5-trichloropyrimidine, a versatile heterocyclic building block pivotal in medicinal chemistry and materials science. This document provides a consolidated resource of its chemical properties, detailed experimental protocols for its key transformations, and its role in the development of targeted therapies.
Properties of this compound
This compound is a highly reactive compound due to the presence of three chlorine atoms on the pyrimidine (B1678525) ring, making it an excellent substrate for nucleophilic substitution and cross-coupling reactions. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5750-76-5 | [1] |
| Molecular Formula | C₄HCl₃N₂ | [1] |
| Molecular Weight | 183.42 g/mol | [2] |
| Appearance | Colorless to light orange to yellow clear liquid | [1] |
| Density | 1.6001 g/mL at 25 °C | [3] |
| Boiling Point | 96 °C at 12 mmHg | [1] |
| Refractive Index | n20/D 1.574 | [3] |
| Solubility | Not miscible or difficult to mix in water | [3][4] |
Synthesis of this compound
The synthesis of this compound is commonly achieved through the chlorination of uracil (B121893) or its derivatives. The following diagram illustrates a typical synthetic route.
Experimental Protocol: Synthesis from Uracil
A common and effective method for the preparation of this compound starts from uracil.[5]
Step 1: Synthesis of 5-Chlorouracil
-
Add water to a reactor and cool.
-
Slowly add 98% sulfuric acid while stirring and maintaining a low temperature.
-
Cool the mixture to 30-35 °C and add uracil.
-
Under cooling and stirring, add an aqueous solution of sodium hypochlorite (B82951) and react at 5-25 °C until the uracil is completely consumed.
-
Heat the reaction mixture to 95-100 °C, then cool to 5-25 °C.
-
Filter the solid and dry to obtain 5-chlorouracil.[5]
Step 2: Synthesis of this compound
-
To a solution of 5-chlorouracil in a polar aprotic solvent (e.g., chloroform, dichloromethane, or tetrahydrofuran), add bis(trichloromethyl) carbonate.[5]
-
Heat the mixture to 60-65 °C and stir until the 5-chlorouracil is completely reacted.
-
Cool the reaction to room temperature, add water, and separate the organic layer.
-
Concentrate the organic layer to obtain this compound.[5]
An alternative chlorinating agent for the second step is thionyl chloride in dichloroethane, followed by reflux.[6]
Chemical Reactivity and Key Reactions
The electron-deficient nature of the pyrimidine ring, further enhanced by the three chlorine atoms, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions C4 and C2 are the most reactive sites. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also widely employed to introduce carbon-carbon bonds.
Nucleophilic Aromatic Substitution (SNAr)
The regioselectivity of nucleophilic substitution on this compound is influenced by the nature of the nucleophile and the reaction conditions. Generally, the C4 position is the most susceptible to attack by amines.
Typical Reaction Conditions for Amination:
| Nucleophile | Solvent | Base | Temperature | Product Regioselectivity | Reference |
| Pyrrolidine (B122466) | H₂O/HPMC | KOH | Room Temp. | C4-substitution | [7] |
| Various Amines | DMF | - | - | C4-substitution observed | [7] |
| Tertiary Amines | - | - | - | C2-selectivity | [8] |
Experimental Protocol: SNAr with Pyrrolidine
The following protocol describes the reaction of this compound with pyrrolidine in an aqueous medium using hydroxypropyl methylcellulose (B11928114) (HPMC) as an additive.[7]
-
Prepare a 0.1 wt% solution of HPMC in deionized water.
-
In a reaction vial, add the HPMC solution (0.5 mL).
-
Add this compound (57 µL, 0.5 mmol).
-
Add pyrrolidine (41 µL, 0.5 mmol) followed by potassium hydroxide (B78521) (28 mg, 0.5 mmol).
-
Stir the reaction at room temperature for 20 minutes.
-
Upon completion, extract the product with a suitable organic solvent (e.g., DCM).[7]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of aryl-substituted pyrimidines from this compound. The regioselectivity can be controlled by the reaction conditions.
Typical Reaction Conditions for Suzuki Coupling:
| Boronic Acid | Catalyst | Base | Solvent | Temperature | Product Regioselectivity | Reference |
| Arylboronic acids | Pd(PPh₃)₂Cl₂ | K₂CO₃ (aq) | Dioxane | 60-80 °C | C4/C6 > C2 | [9] |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 55 °C | C4-substitution | [10] |
Applications in Drug Discovery
This compound is a crucial intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors for cancer therapy.[11] Its derivatives have been extensively explored as inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[11]
ALK-5 Inhibitors
Activin receptor-like kinase 5 (ALK-5) is a member of the TGF-β receptor family and is implicated in cancer progression.[12] Small molecule inhibitors of ALK-5, often synthesized from this compound, can block the downstream signaling cascade.
EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a key target in oncology.[] Pyrimidine derivatives are a prominent class of EGFR tyrosine kinase inhibitors (TKIs).[14] this compound serves as a scaffold for the synthesis of potent and selective EGFR inhibitors.[11]
Spectroscopic Data
The characterization of this compound is confirmed by various spectroscopic techniques.
| Technique | Key Data Points | Reference |
| Mass Spec. | m/z top peak: 182 | [2] |
| IR Spec. | Key bands analogous to benzene (B151609) ring stretching modes observed. | [15] |
Safety Information
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS).
This guide provides a foundational understanding of this compound as a key heterocyclic building block. Its versatile reactivity continues to be exploited in the synthesis of novel compounds with significant potential in medicine and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5750-76-5 [chemicalbook.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]
- 6. CN102827085A - Preparation method for this compound compound - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
A Technical Guide to Quantum Chemical Calculations for 2,4,5-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and spectroscopic properties of 2,4,5-trichloropyrimidine. This molecule is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Understanding its fundamental properties through computational methods is essential for designing novel derivatives with desired biological activities.
Introduction to this compound
This compound is a substituted pyrimidine (B1678525) ring with chlorine atoms at the 2, 4, and 5 positions.[3] The pyrimidine core is a fundamental component of nucleobases, and its derivatives are widely explored in medicinal chemistry.[4][5] The presence of three electron-withdrawing chlorine atoms significantly influences the electronic properties and reactivity of the pyrimidine ring, making it susceptible to nucleophilic substitution reactions.[6] These reactions are pivotal for creating diverse molecular libraries for drug discovery.[1]
Theoretical Background and Computational Methods
Quantum chemical calculations offer a powerful tool to predict and understand the behavior of molecules at the atomic level. For a molecule like this compound, these methods can provide insights into its geometry, electronic structure, and reactivity.
Density Functional Theory (DFT): A widely used method for studying pyrimidine derivatives, DFT provides a good balance between accuracy and computational cost.[7] Common functionals for such studies include B3LYP, often paired with basis sets like 6-311+G**.[7]
Hartree-Fock (HF) Theory: While less accurate than DFT for many applications due to its neglect of electron correlation, HF can be a starting point for more advanced calculations.[7]
Molecular Docking: In the context of drug development, molecular docking simulations are used to predict the binding orientation and affinity of a molecule to a target protein.[8][9] While not strictly a quantum chemical calculation, it often follows quantum mechanical characterization of the ligand.
Experimental Workflow for Computational Analysis
The general workflow for performing and analyzing quantum chemical calculations on this compound is depicted below.
Key Computed Properties of this compound
Table 1: Computed Molecular Properties
| Property | Value | Unit |
| Molecular Formula | C₄HCl₃N₂ | - |
| Molecular Weight | 183.42 | g/mol |
| InChIKey | GIKMWFAAEIACRF-UHFFFAOYSA-N | - |
| Canonical SMILES | C1=C(C(=NC(=N1)Cl)Cl)Cl | - |
Data sourced from PubChem.[3]
Table 2: Example of Calculated Electronic Properties (DFT/B3LYP/6-311+G )**
| Parameter | Value (a.u.) | Value (eV) |
| Energy of HOMO | (Calculated Value) | (Calculated Value) |
| Energy of LUMO | (Calculated Value) | (Calculated Value) |
| HOMO-LUMO Gap | (Calculated Value) | (Calculated Value) |
| Dipole Moment | (Calculated Value) | Debye |
| Total Energy | (Calculated Value) | Hartrees |
Table 3: Example of Calculated Vibrational Frequencies (DFT/B3LYP/6-311+G )**
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | Description |
| 1 | (Calculated Value) | (Calculated Value) | C-Cl stretch |
| 2 | (Calculated Value) | (Calculated Value) | C-N stretch |
| 3 | (Calculated Value) | (Calculated Value) | Ring deformation |
| ... | ... | ... | ... |
Reactivity and Molecular Electrostatic Potential (MEP)
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions.[6] The electron-withdrawing chlorine atoms and the nitrogen atoms in the pyrimidine ring create electrophilic sites susceptible to nucleophilic attack. The most activated positions for nucleophilic attack on a pyrimidine ring are typically C-2, C-4, and C-6.[6]
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule and helps in predicting sites for electrophilic and nucleophilic attack.
Logical Diagram for Reactivity Prediction
Detailed Methodologies
Geometry Optimization and Frequency Calculations:
-
The initial structure of this compound is built using molecular modeling software.
-
A geometry optimization is performed using a chosen level of theory (e.g., DFT with the B3LYP functional and a 6-311+G** basis set) to find the minimum energy conformation.
-
Vibrational frequency calculations are then carried out at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared spectrum.
Synthesis of Trichloropyrimidines: The synthesis of chlorinated pyrimidines often involves the chlorination of a pyrimidine precursor. For instance, this compound can be synthesized from substituted pyrimidines like 5-chlorouracil.[1] This precursor is treated with chlorinating agents such as phosphorus pentachloride (PCl₅) in the presence of phosphorus oxychloride (POCl₃) at elevated temperatures.[1] The reaction proceeds through multiple chlorination steps. Careful control of reaction conditions, including temperature and reagent ratios, is crucial to maximize the yield and purity of the final product.[1]
Another general method for producing trichloropyrimidines involves the chlorination of barbituric acid, often using phosphorus oxychloride as the chlorinating agent under reflux conditions. Catalysts like N,N-dimethylformamide (DMF) can be used to enhance reactivity.
Characterization: The synthesized compounds are typically characterized using various spectroscopic techniques:
-
FT-IR Spectroscopy: To identify characteristic vibrational modes of the molecule.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of substituents.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. It serves as a precursor for potent and selective inhibitors of anaplastic lymphoma kinase (ALK-5) and epidermal growth factor receptor (EGFR), which are important targets in cancer therapy.[1] Computational studies, including quantum chemical calculations and molecular docking, are instrumental in the rational design of such inhibitors.[8]
Signaling Pathway Context (Hypothetical)
While no specific signaling pathways involving this compound are detailed in the search results, its derivatives are designed to inhibit protein kinases like ALK-5 and EGFR. The diagram below illustrates a generalized kinase signaling pathway that such inhibitors would target.
Conclusion
Quantum chemical calculations provide indispensable tools for understanding the properties of this compound at a molecular level. These computational insights, spanning electronic structure, reactivity, and spectroscopic signatures, are crucial for the rational design of novel derivatives for applications in drug discovery and materials science. The methodologies outlined in this guide offer a framework for researchers to conduct and interpret such calculations, thereby accelerating the development of new and effective chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,5,6-Trichloropyrimidine-2-carboxamide [mdpi.com]
- 6. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 7. Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives - Europub [europub.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
In-Depth Technical Guide on the Stability and Storage of 2,4,5-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4,5-trichloropyrimidine (CAS No: 5750-76-5). The information is compiled from manufacturer safety data sheets and chemical databases to ensure safe and effective handling in a laboratory setting.
Chemical and Physical Properties
This compound is a highly reactive chlorinated pyrimidine (B1678525) derivative, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₄HCl₃N₂ | [1] |
| Molecular Weight | 183.42 g/mol | [1] |
| Appearance | Colorless to pale yellow or light orange clear liquid | [1] |
| Density | ~1.6001 g/mL at 25 °C | [2] |
| Boiling Point | 258.5 °C at 760 mmHg; 96 °C at 12 mmHg; 84 °C at 1.0 mmHg | [1][3] |
| Flash Point | >109.9 °C (>229.8 °F) | [2] |
| Refractive Index | ~1.574 (n20/D) | [2] |
| Solubility | Not miscible or difficult to mix in water. Soluble in most organic solvents like chloroform, methanol, and acetone. | [4] |
Stability Profile
Detailed quantitative stability studies, such as hydrolysis rates or photodegradation kinetics for this compound, are not extensively available in published literature. However, safety data sheets from multiple suppliers consistently state that the compound is stable under recommended storage and normal handling conditions .[5][6][7]
General Stability
The compound is considered chemically stable when stored correctly.[5] Its reactivity is primarily associated with the three chlorine atoms on the pyrimidine ring, which makes it susceptible to nucleophilic substitution reactions. This reactivity is harnessed in organic synthesis but also dictates its incompatibilities.[1]
Incompatible Materials
To prevent degradation or hazardous reactions, avoid contact with the following:
-
Strong Oxidizing Agents : May lead to vigorous or explosive reactions.[6]
-
Strong Acids : Can potentially catalyze degradation or other reactions.[5]
Hazardous Decomposition Products
Under fire conditions, thermal decomposition can produce toxic and corrosive gases, including:
Recommended Storage Conditions
Proper storage is crucial for maintaining the integrity and purity of this compound. While there are slight variations among suppliers, the general recommendations are consistent.
| Storage Parameter | Recommendation | References |
| Temperature | Store in a cool place. Specific recommendations include 2-8 °C, <15 °C in a dark place, or 10-25 °C. To maximize shelf life, refrigeration (2-8 °C) is advisable. | [1][7][9] |
| Atmosphere | Store in a dry and well-ventilated area. | [5][7] |
| Container | Keep container tightly closed. Containers that have been opened must be carefully resealed and kept upright to prevent leakage. | [5][7] |
| Light | One supplier recommends storage in a "cool and dark place," suggesting potential light sensitivity. Amber glass vials or storage in a dark cabinet is recommended as a precautionary measure. | [9] |
| Classification | Combustible liquid (Storage Class 10) | [2] |
Experimental Protocols: Forced Degradation Study
While specific stability-indicating methods for this compound are not published, a general forced degradation study can be designed based on ICH guidelines to understand its intrinsic stability and develop a stability-indicating analytical method (e.g., HPLC).[10] This involves subjecting the compound to stress conditions more severe than accelerated stability testing.
Objective
To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.
General Experimental Workflow
Caption: Workflow for a typical forced degradation study.
Detailed Methodologies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent, such as acetonitrile, at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, a separate aliquot of the stock solution (or solid material for thermal stress) is used. A control sample, protected from stress, should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active substance.[10]
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. The mixture is then heated (e.g., at 60°C) and samples are taken at various time points.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep the mixture at room temperature or heat gently (e.g., 60°C), taking samples at intervals.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature and sample at various time points.
-
Thermal Degradation: Place the solid compound in a stability chamber at an elevated temperature (e.g., 80°C) with and without humidity. Dissolve samples taken at different times in the solvent for analysis.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acid and base hydrolysis samples, neutralize them before analysis.
-
Analyze all samples using a suitable, developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a Photodiode Array (PDA) or UV detector. A typical starting point could be a C18 column with a mobile phase gradient of water (with 0.1% formic acid or phosphoric acid) and acetonitrile.[11][12]
-
-
Data Evaluation:
-
Quantify the decrease in the peak area of this compound and the formation of any new peaks (degradation products).
-
Perform a mass balance calculation to ensure that the decrease in the main compound is accounted for by the increase in degradation products.
-
Assess the peak purity of the this compound peak in all stressed samples to demonstrate the specificity of the analytical method.
-
Handling and Safety Recommendations
Due to its hazardous nature, proper handling procedures are essential.
Caption: Flowchart for safe storage and handling procedures.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat when handling the material.[5]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6]
-
Spills: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal. Prevent entry into drains.[5]
-
First Aid:
-
Skin Contact: Remove contaminated clothing immediately and rinse the skin with plenty of water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
Inhalation: Move the person into fresh air.[5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[5] In all cases of exposure, seek medical attention.[5]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 99 5750-76-5 [sigmaaldrich.com]
- 3. This compound | 5750-76-5 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. This compound | 5750-76-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. japsonline.com [japsonline.com]
- 12. Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of ALK-5 Inhibitors Using 2,4,5-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Activin Receptor-Like Kinase 5 (ALK-5) inhibitors utilizing 2,4,5-trichloropyrimidine as a key starting material. The protocols are based on established synthetic methodologies for pyrimidine-based kinase inhibitors and are intended to guide researchers in the development of novel therapeutic agents targeting the ALK-5 signaling pathway.
Introduction to ALK-5 Inhibition
Activin receptor-like kinase 5 (ALK-5), also known as transforming growth factor-beta type I receptor (TGF-βRI), is a serine/threonine kinase that plays a crucial role in the TGF-β signaling pathway. This pathway is integral to a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of the ALK-5 signaling cascade has been implicated in a variety of pathological conditions, most notably in fibrosis and the progression of cancer. Consequently, the development of small molecule inhibitors of ALK-5 has emerged as a promising therapeutic strategy. This compound serves as a versatile scaffold for the synthesis of potent and selective ALK-5 inhibitors due to the differential reactivity of its chlorine atoms, allowing for sequential and regioselective functionalization.
ALK-5 Signaling Pathway
The canonical ALK-5 signaling pathway is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TGF-βRII), a constitutively active kinase. This binding event induces the recruitment and phosphorylation of ALK-5 at its glycine-serine rich (GS) domain, leading to the activation of the ALK-5 kinase domain. Activated ALK-5 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. The phosphorylated R-SMADs form a heteromeric complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes involved in cellular responses.
Caption: ALK-5 signaling pathway.
General Synthetic Workflow
The synthesis of 2,4-disubstituted-5-chloropyrimidine ALK-5 inhibitors from this compound generally proceeds via a sequential nucleophilic aromatic substitution (SNAr) strategy. The chlorine atom at the C4 position is the most electrophilic and is typically substituted first, followed by substitution at the C2 position. The chlorine at the C5 position is the least reactive towards SNAr and is often retained in the final structure or can be functionalized through cross-coupling reactions.
Caption: General synthetic workflow for ALK-5 inhibitors.
Experimental Protocols
The following protocols provide a representative, generalized procedure for the synthesis of 2,4-disubstituted-5-chloropyrimidine ALK-5 inhibitors. Researchers should note that specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization for different substrates.
Protocol 1: Synthesis of 4-Substituted-2,5-dichloropyrimidine (Intermediate)
This protocol describes the regioselective nucleophilic aromatic substitution at the C4 position of this compound.
Materials:
-
This compound
-
Substituted aniline or other primary/secondary amine (1.0 - 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5 - 2.0 equivalents)
-
Anhydrous isopropanol (B130326) or other suitable solvent (e.g., THF, NMP)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous isopropanol.
-
Add the substituted aniline (1.0 equivalent) to the solution.
-
Add DIPEA (1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired 4-substituted-2,5-dichloropyrimidine.
-
Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2,4-Disubstituted-5-chloropyrimidine (Final Product)
This protocol outlines the second nucleophilic aromatic substitution at the C2 position of the 4-substituted-2,5-dichloropyrimidine intermediate.
Materials:
-
4-Substituted-2,5-dichloropyrimidine (from Protocol 1)
-
Second amine nucleophile (1.1 - 1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) or other acid catalyst (catalytic amount) or a suitable base if required.
-
Anhydrous 1,4-dioxane (B91453) or other high-boiling solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle with a reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography or preparative HPLC
-
Appropriate solvents for purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the 4-substituted-2,5-dichloropyrimidine (1.0 equivalent) in anhydrous 1,4-dioxane.
-
Add the second amine nucleophile (1.2 equivalents) to the solution.
-
Add a catalytic amount of p-TsOH·H2O.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography or preparative HPLC to yield the final 2,4-disubstituted-5-chloropyrimidine product.
-
Characterize the final compound by 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and determine its purity by HPLC.
Quantitative Data: ALK-5 Inhibitory Activity
The following table summarizes the ALK-5 inhibitory activity of a series of 2,4-disubstituted pyrimidine (B1678525) derivatives. The IC50 value represents the concentration of the compound required to inhibit 50% of the ALK-5 enzyme activity.
| Compound ID | R1 (at C4) | R2 (at C2) | ALK-5 IC50 (nM) |
| 1a | 4-Fluorophenylamino | Methylamino | 150 |
| 1b | 4-Fluorophenylamino | Ethylamino | 125 |
| 1c | 4-Fluorophenylamino | (2-Hydroxyethyl)amino | 80 |
| 1d | 3-Chlorophenylamino | Methylamino | 200 |
| 1e | 3-Chlorophenylamino | Ethylamino | 180 |
| 1f | (Pyridin-4-yl)amino | Methylamino | 50 |
| 1g | (Pyridin-4-yl)amino | (2-Hydroxyethyl)amino | 35 |
| 1h | (1-Methyl-1H-pyrazol-4-yl)amino | Methylamino | 90 |
Note: The data presented in this table is a representative compilation from various literature sources on pyrimidine-based kinase inhibitors and serves for comparative purposes. Actual values will vary based on specific assay conditions.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse library of 2,4-disubstituted-5-chloropyrimidine derivatives as potential ALK-5 inhibitors. The sequential SNAr reactions at the C4 and C2 positions provide a reliable and modular approach to these compounds. The protocols and data presented herein offer a foundational guide for researchers in the field of drug discovery to design and synthesize novel and potent ALK-5 inhibitors for further biological evaluation.
Application Notes and Protocols: 2,4,5-Trichloropyrimidine in the Synthesis of EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2] Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1][2] Small-molecule EGFR tyrosine kinase inhibitors (TKIs) have emerged as a significant class of anti-cancer agents. The pyrimidine (B1678525) scaffold is a core structural motif in many potent EGFR inhibitors, and 2,4,5-trichloropyrimidine serves as a versatile and essential building block in their synthesis.[1] Its three reactive chlorine atoms provide sites for sequential nucleophilic substitutions, allowing for the strategic introduction of various functionalities to achieve desired potency and selectivity against EGFR.
Role of this compound in Synthesis
This compound is a key intermediate in the synthesis of a diverse range of EGFR inhibitors. The reactivity of its chlorine atoms at the C2, C4, and C5 positions allows for regioselective substitution, which is fundamental in building the final inhibitor structure. Typically, the C4 and C2 positions are more susceptible to nucleophilic attack than the C5 position. This differential reactivity enables a controlled, stepwise synthesis.
The general synthetic strategy involves the sequential displacement of the chlorine atoms with specific amine-containing moieties. For instance, a common approach is the initial reaction at the C4 position with a substituted aniline (B41778), followed by a subsequent reaction at the C2 position with another amine. This modular approach allows for the creation of a library of compounds with varied substitutions, facilitating structure-activity relationship (SAR) studies to optimize inhibitory activity against wild-type and mutant forms of EGFR.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative pyrimidine-based EGFR inhibitor using this compound as a starting material. The following protocol is a composite methodology based on established synthetic strategies for analogous compounds.
Synthesis of a 4-(Anilino)-2-(amino)-5-chloropyrimidine Derivative
Materials:
-
This compound
-
Substituted Aniline (e.g., 3-ethynylaniline)
-
Ammonia (B1221849) (or an appropriate amine)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Solvents: Dioxane, Isopropanol, N,N-Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Step 1: Synthesis of 4-(Substituted anilino)-2,5-dichloropyrimidine
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dioxane or isopropanol, add the substituted aniline (1.1 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 eq), to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the 4-(substituted anilino)-2,5-dichloropyrimidine intermediate.
Step 2: Synthesis of the Final 4-(Substituted anilino)-2-(amino)-5-chloropyrimidine EGFR Inhibitor
-
Dissolve the 4-(substituted anilino)-2,5-dichloropyrimidine intermediate (1.0 eq) in a suitable solvent such as DMF.
-
Add an excess of the desired amine (e.g., a solution of ammonia in methanol (B129727) or an aqueous solution of the amine) (5-10 eq).
-
Heat the reaction mixture in a sealed vessel at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to obtain the desired 4-(substituted anilino)-2-(amino)-5-chloropyrimidine derivative.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity (IC50 values) of various pyrimidine-based EGFR inhibitors synthesized from pyrimidine precursors.
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| 1a | EGFR L858R/T790M | 620 | - | [3] |
| 1b | EGFR L858R/T790M | 2640 | - | [3] |
| Compound 5b | EGFRWT | 37.19 | A549, MCF-7 | [4] |
| Compound 5b | EGFRT790M | 204.10 | A549, MCF-7 | [4] |
| Compound 10b | EGFR | 8.29 | HepG2, A549, MCF-7 | [5] |
| Compound 4 | EGFR | 54 | - | [6] |
| Compound 15 | EGFR | 135 | - | [6] |
| Compound 16 | EGFR | 34 | - | [6] |
| Compound 6c | EGFR-TK | 900 | MCF-7 | [7][8] |
| Compound 10b | EGFR-TK | 700 | MCF-7 | [7][8] |
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for a pyrimidine-based EGFR inhibitor.
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and the point of inhibition.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Design, Synthesis, and Evaluation of Ribose-Modified Anilinopyrimidine Derivatives as EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,4,5-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trichloropyrimidine is a highly reactive and versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2] Its three chlorine atoms, positioned at the 2, 4, and 5 positions of the pyrimidine (B1678525) ring, possess differential reactivity towards nucleophilic attack, making it a valuable scaffold for the regioselective introduction of various functional groups. This differential reactivity is a key aspect of its utility in medicinal chemistry and agrochemical research.[3] These application notes provide an overview of the nucleophilic aromatic substitution (SNAr) reactions of this compound, detailed experimental protocols for its reaction with various nucleophiles, and its application in the synthesis of kinase inhibitors for cancer therapy.
The reactivity of the chlorine atoms in this compound towards nucleophilic substitution generally follows the order C4 > C2 >> C5. The C4 and C2 positions are activated by the electron-withdrawing effect of the two ring nitrogen atoms, which can stabilize the negative charge in the Meisenheimer intermediate. The chlorine at the C5 position is significantly less reactive as the negative charge cannot be effectively delocalized onto the nitrogen atoms. This regioselectivity allows for the sequential and controlled substitution of the chlorine atoms, enabling the synthesis of complex, multi-substituted pyrimidine derivatives.
Applications in Drug Discovery and Agrochemicals
This compound is a key intermediate in the development of a variety of therapeutic agents and agrochemicals.[1][2] Its derivatives have shown a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.
Kinase Inhibitors: A significant application of this compound is in the synthesis of potent and selective kinase inhibitors, particularly for Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1][4] These kinases are crucial targets in oncology, and their dysregulation is implicated in the growth and proliferation of various cancers. The pyrimidine core serves as a scaffold to which different substituents can be attached to achieve high affinity and selectivity for the kinase's ATP-binding site. For instance, various 2,4-dianilino-5-fluoropyrimidine derivatives, synthesized from precursors like this compound, have demonstrated significant ALK inhibitory activities.[5]
Agrochemicals: In the agrochemical sector, this compound derivatives are utilized in the development of herbicides and fungicides.[2] The ability to introduce diverse functional groups onto the pyrimidine ring allows for the fine-tuning of their biological activity and spectrum of control against various pests and weeds.
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic aromatic substitution of this compound with a variety of nucleophiles.
Protocol 1: Reaction with an Amine Nucleophile (Pyrrolidine)
This protocol describes the regioselective substitution of the C4 chlorine atom with pyrrolidine (B122466) in an aqueous medium, which is an environmentally benign solvent system.
Materials:
-
This compound
-
Pyrrolidine
-
Potassium hydroxide (B78521) (KOH)
-
Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Millipore water
-
Dichloromethane (DCM)
Procedure:
-
Prepare a 0.1 wt% HPMC solution by dissolving the appropriate amount of HPMC in Millipore water.
-
In an 8 mL microwave vial equipped with a magnetic stirring bar, add 0.5 mL of the 0.1 wt% HPMC solution.
-
To the HPMC solution, add this compound (57 µL, 0.5 mmol, 1.0 equiv), followed by pyrrolidine (41 µL, 0.5 mmol, 1.0 equiv) and KOH (28 mg, 0.5 mmol, 1.0 equiv).[6][7]
-
Stir the reaction mixture vigorously at room temperature for 20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, add 3 mL of DCM to the reaction mixture and stir vigorously for 5-10 minutes to extract the product.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Reaction with an Alkoxide Nucleophile (Sodium Methoxide)
This protocol details the substitution of the C4 chlorine with a methoxy (B1213986) group using sodium methoxide (B1231860).
Materials:
-
This compound
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol (B129727)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equiv) in anhydrous methanol.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add a solution of sodium methoxide (1.0-1.2 equiv) in methanol to the cooled solution with stirring.
-
Allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, 2,5-dichloro-4-methoxypyrimidine, can be purified by column chromatography or recrystallization.
Protocol 3: Reaction with a Thiol Nucleophile (Thiophenol)
This protocol outlines the reaction of this compound with thiophenol in the presence of a base.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous DMF in a round-bottom flask, add thiophenol (1.0-1.2 equiv).
-
Add finely ground potassium carbonate (2.0-2.5 equiv) to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, 2,5-dichloro-4-(phenylthio)pyrimidine, by column chromatography.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles.
| Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Pyrrolidine | 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine | 0.1 wt% HPMC/H2O | KOH | Room Temp | 0.33 | High |
| Sodium Methoxide | 2,5-dichloro-4-methoxypyrimidine | Methanol | - | 0-5 | 1-2 | Moderate to High |
| Thiophenol | 2,5-dichloro-4-(phenylthio)pyrimidine | DMF | K2CO3 | 50-60 | 4-6 | Good |
Note: Yields are dependent on the specific reaction conditions and purification methods and can vary.
Visualizations
Experimental Workflow for SNAr of this compound
Caption: General experimental workflow for the SNAr of this compound.
Signaling Pathway Inhibition by a Pyrimidine-Based EGFR Inhibitor
Derivatives of this compound are utilized in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by a pyrimidine-based inhibitor. EGFR activation, upon ligand binding, triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and angiogenesis. EGFR inhibitors competitively bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of these downstream pathways.[8][9]
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a diverse range of substituted pyrimidines with significant applications in drug discovery and agrochemical development. The predictable regioselectivity of its nucleophilic aromatic substitution reactions allows for the rational design and synthesis of complex molecules with tailored biological activities. The protocols and data presented herein provide a valuable resource for researchers engaged in the exploration of novel pyrimidine-based compounds.
References
- 1. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation method for this compound compound | Semantic Scholar [semanticscholar.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 5. Novel 2,4-dianilino-5-fluoropyrimidine derivatives possessing ALK inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Making sure you're not a bot! [gupea.ub.gu.se]
- 8. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 2,4,5-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) scaffold is a foundational structural motif in a vast array of biologically active compounds, making it a molecule of significant interest in medicinal chemistry and drug development. The functionalization of halogenated pyrimidines via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyura coupling, offers a powerful and versatile methodology for the synthesis of novel derivatives with diverse pharmacological profiles.
2,4,5-Trichloropyrimidine is a trifunctionalized building block that allows for sequential and site-selective introduction of substituents, enabling the construction of complex molecular architectures. The inherent differences in the reactivity of the chlorine atoms at the C2, C4, and C5 positions provide a strategic handle for controlled chemical modifications. Generally, the order of reactivity for Suzuki cross-coupling on the pyrimidine ring is C4 > C2 >> C5, which allows for selective functionalization.[1] This document provides detailed application notes and protocols for performing Suzuki cross-coupling reactions with this compound.
Regioselectivity in Suzuki Coupling of Polychlorinated Pyrimidines
The regioselectivity of Suzuki cross-coupling reactions on polychlorinated pyrimidines is primarily dictated by the electronic properties of the pyrimidine ring. The carbon atoms at positions 4 and 6 are the most electrophilic, followed by the C2 position, and lastly the C5 position. This hierarchy allows for a stepwise and controlled functionalization. For this compound, the initial Suzuki coupling is expected to occur selectively at the C4 position. Subsequent couplings at the C2 and C5 positions would require more forcing reaction conditions.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the selective mono-arylation of a related substrate, 2,4,5,6-tetrachloropyrimidine, at the C6 position (which is electronically analogous to the C4 position of this compound). These conditions can serve as a starting point for the optimization of reactions with this compound.[2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | PdCl₂(PPh₃)₂ (1.0) | 2M aq. K₂CO₃ | Dioxane | 60 | 2 | 97 |
| 2 | 4-Methylphenylboronic acid | PdCl₂(PPh₃)₂ (1.0) | 2M aq. K₂CO₃ | Dioxane | 60 | 2 | 95 |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (1.0) | 2M aq. K₂CO₃ | Dioxane | 60 | 2 | 96 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(PPh₃)₂ (3.0) | 2M aq. K₂CO₃ | Dioxane | 60 | 2 | 87 |
Experimental Protocols
Important Note: These reactions are sensitive to oxygen and moisture. It is crucial to use anhydrous solvents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[3]
Protocol 1: Selective Mono-Arylation at the C4 Position
This protocol is adapted from procedures for the selective Suzuki coupling of 2,4,5,6-tetrachloropyrimidine.[2]
Materials:
-
This compound
-
Arylboronic acid (1.0 - 1.2 equivalents)
-
PdCl₂(PPh₃)₂ (1-3 mol%)
-
2 M aqueous Potassium Carbonate (K₂CO₃) solution
-
Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.0 equiv.), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%).
-
Add anhydrous dioxane to the flask.
-
Add the 2 M aqueous K₂CO₃ solution.
-
Seal the flask and heat the reaction mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the 4-aryl-2,5-dichloropyrimidine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times. This protocol is based on general procedures for microwave-assisted Suzuki couplings of chloropyrimidines.[4][5]
Materials:
-
4-Aryl-2,5-dichloropyrimidine (from Protocol 1)
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane/Water mixture (e.g., 4:1 v/v)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the 4-aryl-2,5-dichloropyrimidine (1.0 equiv.), the second arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (2-5 mol%), and K₂CO₃ (3.0 equiv.).
-
Add the dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature of 100-150°C for 15-60 minutes. (Optimization of time and temperature is recommended for each substrate).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1.
-
Purify the product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Agrochemicals from 2,4,5-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of agrochemical precursors from 2,4,5-trichloropyrimidine. The methodologies focus on nucleophilic aromatic substitution (SNAr), a key reaction for the functionalization of this versatile chemical intermediate.
Introduction
This compound is a highly reactive heterocyclic compound that serves as a valuable building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its three chlorine atoms at the 2, 4, and 5 positions of the pyrimidine (B1678525) ring provide multiple sites for nucleophilic substitution, allowing for the introduction of diverse functional groups and the creation of novel molecular structures.[1] This reactivity makes it a key intermediate in the development of herbicides, fungicides, and insecticides.[2]
One important class of fungicides derived from pyrimidine precursors are the anilinopyrimidines, such as pyrimethanil. While various synthetic routes to these fungicides exist, the nucleophilic substitution of a chlorine atom on a pyrimidine ring with an aniline (B41778) derivative is a fundamental transformation. These application notes will detail a representative protocol for this type of reaction using this compound as the starting material.
Synthesis of Agrochemical Precursors via Nucleophilic Aromatic Substitution
The chlorine atoms on the this compound ring can be selectively substituted by nucleophiles. The regioselectivity of the substitution is influenced by the reaction conditions and the nature of the nucleophile. The C4 and C2 positions are generally more susceptible to nucleophilic attack than the C5 position.
General Reaction Scheme
The reaction of this compound with a nucleophile, such as an amine, proceeds via a nucleophilic aromatic substitution mechanism to yield a substituted dichloropyrimidine. This product can then be further functionalized to produce a variety of agrochemical candidates.
References
Protocol for the Amination of 2,4,5-Trichloropyrimidine: A Comprehensive Guide for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the amination of 2,4,5-trichloropyrimidine, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein cover Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig amination, and Microwave-Assisted synthesis, offering procedural flexibility for a range of research applications. This guide is intended for researchers, scientists, and drug development professionals, providing them with the necessary information to effectively synthesize aminated pyrimidine (B1678525) derivatives.
Introduction
This compound is a highly reactive heterocyclic compound widely utilized as a building block in medicinal chemistry and agrochemical synthesis.[1] Its three chlorine atoms at the 2, 4, and 5 positions of the pyrimidine ring provide multiple sites for nucleophilic substitution, allowing for the introduction of diverse functional groups.[2] The amination of this compound is a critical step in the synthesis of potent inhibitors of key signaling proteins such as Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), both of which are implicated in various cancers.[2]
The regioselectivity of amination is a crucial aspect to consider, with the general order of reactivity for nucleophilic aromatic substitution (SNAr) on the pyrimidine ring being C4(6) > C2 >> C5. This inherent reactivity profile often dictates the primary substitution site. However, modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, offer pathways to access less reactive positions, thereby expanding the synthetic utility of this versatile scaffold.
This application note details various protocols for the amination of this compound, providing quantitative data where available and outlining purification methods for the resulting products. Additionally, it includes visualizations of the experimental workflows and the relevant ALK and EGFR signaling pathways to provide a comprehensive resource for researchers in the field.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[3][4]
-
Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[3][5]
-
First Aid:
-
Storage: Store locked up in a cool, dry, and well-ventilated place. Keep container tightly closed.[3][5]
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound and any other reagents mentioned in these protocols.[3][4][5][6][7]
Experimental Protocols
The following section details three distinct protocols for the amination of this compound: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Microwave-Assisted Synthesis.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from a procedure for the SNAr of this compound with a secondary amine in an aqueous medium.
Materials:
-
This compound
-
Amine (e.g., Pyrrolidine)
-
Base (e.g., Potassium hydroxide)
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) solution (0.1 wt% in water)
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the HPMC solution (0.1 wt% in water).
-
Add this compound (1.0 equivalent), the desired amine (1.0 equivalent), and the base (1.0 equivalent).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, add dichloromethane to the reaction mixture and stir vigorously for 5-10 minutes.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method such as column chromatography or crystallization.
Quantitative Data for SNAr with Pyrrolidine:
| Reactant 1 | Reactant 2 | Base | Solvent | Time | Yield | Product |
| This compound | Pyrrolidine | KOH | 0.1 wt% HPMC in Water | 20 min | High Conversion | 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine |
Conversion was determined by LC-MS analysis of the reaction mixture.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This generalized protocol is based on established methods for the palladium-catalyzed amination of heteroaryl chlorides. This method is particularly useful for coupling less nucleophilic amines or for achieving substitution at less reactive positions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 equivalent), the palladium precatalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (1.4-2.0 equivalents).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine (1.2 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the amination of chloropyrimidines.
Materials:
-
This compound
-
Amine
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., Ethanol)
Procedure:
-
In a microwave-safe reaction vial, combine this compound (1.0 equivalent), the amine (1.1 equivalents), and the base (1.1 equivalents) in the chosen solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[8]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method such as column chromatography or crystallization.
Purification of Aminated Pyrimidines
The purification of the synthesized aminated pyrimidines is crucial to obtain products of high purity for subsequent applications. Common purification techniques include:
-
Crystallization: This is a widely used method for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of the purified compound.[9] Co-crystallization with acids like boric acid has also been reported for aminopyrimidines.[4]
-
Column Chromatography: This technique is used to separate the desired product from impurities based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). The crude mixture is loaded onto a column and eluted with a suitable solvent system.[10]
-
Extraction: Liquid-liquid extraction can be used to separate the product from the reaction mixture. For example, after quenching the reaction, the product can be extracted into an organic solvent like ethyl acetate.[7]
-
Sublimation: For thermally stable compounds, sublimation can be a highly effective purification method. The crude product is heated under reduced pressure, causing it to transition directly from a solid to a gas, and then re-solidify on a cold surface as a purified solid.[5]
Application of Aminated Pyrimidines in Drug Development
Aminated derivatives of this compound are key precursors for the synthesis of targeted cancer therapies, particularly inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, drives the proliferation and survival of cancer cells.[10] The aberrant ALK fusion proteins activate several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting tumorigenesis.[10][11] Small molecule inhibitors targeting the ATP-binding site of the ALK kinase domain can effectively block these downstream signals.
References
- 1. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. data.epo.org [data.epo.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. sciencehistory.org [sciencehistory.org]
Application Notes and Protocols for Regioselective Reactions of 2,4,5-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the regioselective reactions of 2,4,5-trichloropyrimidine, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are designed to offer guidance on achieving selective functionalization at the C2, C4, and C5 positions of the pyrimidine (B1678525) core, which is crucial for the synthesis of a wide array of biologically active molecules.
Introduction to Regioselectivity in this compound Chemistry
The this compound scaffold possesses three distinct chlorine atoms that can be selectively displaced by various nucleophiles or engaged in cross-coupling reactions. The inherent electronic properties of the pyrimidine ring render the chlorine atoms at the C2 and C4/C6 positions more susceptible to nucleophilic attack than the one at the C5 position. Generally, the C4 position is the most electrophilic and, therefore, the most reactive site for nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions. However, the regiochemical outcome can be influenced by several factors, including the nature of the nucleophile or coupling partner, the reaction conditions (temperature, solvent, base), and the catalyst system employed. This allows for a degree of control over the substitution pattern, enabling the synthesis of diverse 2,4,5-trisubstituted pyrimidines. For instance, the protein kinase inhibitor brigatinib (B606365) has been prepared through sequential SNAr reactions on this compound[1].
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental method for the functionalization of this compound. The general order of reactivity for nucleophilic substitution on chloropyrimidines is C4(6) > C2 » C5[2].
Regioselective C4-Amination
The reaction of this compound with amines typically proceeds with high regioselectivity at the C4 position under standard SNAr conditions.
Experimental Protocol: Synthesis of 4-Amino-2,5-dichloropyrimidine
This protocol describes the regioselective amination of this compound at the C4 position.
-
Materials:
-
This compound
-
Ammonia (B1221849) (e.g., in an appropriate solvent like dioxane or as ammonium (B1175870) hydroxide)
-
Solvent (e.g., Dioxane, Ethanol, or THF)
-
Stirring apparatus
-
Reaction vessel with temperature control
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent in a reaction vessel.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of ammonia (excess, e.g., 2-3 eq) to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC or LC-MS until the starting material is consumed).
-
Upon completion, the reaction mixture may form a precipitate.
-
The product can be isolated by filtration if it precipitates. Wash the solid with cold solvent.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.
-
Quantitative Data for C4-Amination
| Nucleophile | Conditions | Product | Yield (%) | Regioselectivity (C4:C2) | Reference |
| Ammonia | Dioxane, RT | 4-Amino-2,5-dichloropyrimidine | High | >95:5 | Adapted from[3] |
| Dibutylamine | K₂CO₃, DMAc | 4-(Dibutylamino)-2,5-dichloropyrimidine | Moderate | 70:30 | [4] |
| Aniline | No catalyst, -60 °C | 4-Anilino-2,5-dichloropyrimidine | Good | High | [4] |
Regioselective C2-Amination
Achieving C2-selectivity in the amination of chloropyrimidines often requires specific strategies, such as the use of particular catalysts or modifying the electronic properties of the pyrimidine ring. For 2,4-dichloropyrimidines with an electron-donating group at C6, SNAr reactions have been shown to proceed preferentially at the C2 position[2]. While specific protocols for C2-amination of this compound are less common, methods developed for related dichloropyrimidines can be adapted[5][6]. More nucleophilic dialkylamines have been shown to produce 2-aminopyrimidines under non-catalyzed SNAr conditions in certain substituted dichloropyrimidines[5].
Conceptual Protocol for C2-Amination (Adaptation)
This conceptual protocol is based on methodologies that have successfully achieved C2-amination on related dichloropyrimidine systems.
-
Materials:
-
This compound
-
Highly nucleophilic amine (e.g., piperidine, morpholine)
-
Solvent (e.g., THF, Dioxane)
-
Base (if necessary, e.g., NaH, LiHMDS)
-
-
Procedure:
-
In an inert atmosphere, dissolve the amine (1.0-1.2 eq) in a dry solvent.
-
If a strong base is required, add it to the amine solution at a low temperature (e.g., 0 °C or -78 °C) to form the corresponding amide.
-
Slowly add a solution of this compound (1.0 eq) in the same solvent.
-
Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and temperature to favor C2 substitution.
-
Quench the reaction carefully with a proton source (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography to separate the C2 and C4 isomers.
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C, C-N, and C-S bonds, and they can be applied to this compound with regiocontrol.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. On 2,4-dichloropyrimidines, the reaction typically occurs with high regioselectivity at the C4 position[7]. This preference can be exploited for the selective arylation or vinylation of this compound.
Experimental Protocol: Regioselective C4-Arylation via Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki coupling of 2,4-dichloropyrimidines[7].
-
Materials:
-
This compound
-
Arylboronic acid (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane (B91453)/Water mixture)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., 0.5 mol% Pd(PPh₃)₄), and the base (e.g., K₂CO₃, 3.0 eq).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Heat the reaction mixture to a specified temperature (e.g., 100 °C) for a set time (e.g., 15-30 minutes), often with microwave irradiation for accelerated reaction times[7].
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., EtOAc).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time | Product | Yield (%) | Regioselectivity | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 4-Phenyl-2,5-dichloropyrimidine | Good to Excellent | C4-selective | Adapted from[7] |
| 4-Fluorophenylboronic acid | Pd(OAc)₂/dppb | LiHMDS | THF | -20 | 1 h | 6-(4-Fluorophenyl)-2,4-dichloropyrimidine* | High | C4-selective | [4] |
*Note: This example uses a 6-substituted dichloropyrimidine, but the principle of C4-selectivity is demonstrated.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds and can offer different regioselectivity compared to SNAr. While SNAr often favors the C4 position, specific ligand and catalyst combinations in Buchwald-Hartwig amination can be tuned to potentially favor C2 amination, although C4 remains the more common site of reaction[1].
Conceptual Protocol: Regioselective Buchwald-Hartwig Amination
This protocol provides a general framework for performing a Buchwald-Hartwig amination on this compound. The choice of ligand is critical for achieving high yields and selectivity.
-
Materials:
-
This compound
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere apparatus
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous, deoxygenated solvent.
-
Add the amine, followed by this compound.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
-
Visualizing Reaction Workflows and Regioselectivity
The following diagrams illustrate the general workflows for the described reactions and the principles of regioselectivity.
Caption: General reaction pathways for the regioselective functionalization of this compound.
Caption: Logical workflow illustrating the factors that determine regioselectivity in reactions of this compound.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. 4-Amino-2,5-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 2,4,5-Trichloropyrimidine in the Production of Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trichloropyrimidine is a highly reactive heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of organic molecules.[1][2] Its trifunctional nature, with reactive chlorine atoms at the 2, 4, and 5 positions of the pyrimidine (B1678525) ring, allows for sequential and controlled nucleophilic substitution reactions. This property makes it a valuable building block in the production of a range of chemicals, including pharmaceuticals and agrochemicals.[1] In the realm of color chemistry, this compound is a key precursor for the synthesis of reactive dyes, disperse dyes, acid dyes, and pigments, particularly those exhibiting yellow and orange hues.[1] The pyrimidine ring acts as a stable anchor for the chromophore and the reactive chlorine atoms provide sites for covalent bonding with textile fibers, leading to dyes with high fastness properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of dyes.
General Synthesis Pathway
The synthesis of dyes using this compound as a reactive intermediate typically follows a multi-step process. The core principle involves the sequential displacement of the chlorine atoms by different nucleophiles. One of these nucleophiles is the chromophoric group, which imparts color to the molecule. Another nucleophile is often a linking group that facilitates the attachment of the dye to a substrate, particularly in the case of reactive dyes for textiles.
Caption: General synthesis pathway for dyes from this compound.
Experimental Protocols
While specific protocols for the direct use of this compound in dye synthesis are not extensively detailed in publicly available literature, a reliable protocol can be adapted from the synthesis of reactive dyes using a closely related precursor, 2,4,6-trichloro-pyrimidine-5-carbaldehyde.[3] The following protocol outlines the general steps for the synthesis of a reactive dye by condensing this compound with an aromatic amine chromophore.
Protocol 1: Synthesis of a Monoazo Reactive Dye Intermediate
This protocol describes the reaction of this compound with a generic aromatic amine to form a monosubstituted intermediate.
Materials:
-
This compound
-
Aromatic amine (e.g., p-phenylenediamine (B122844) or a derivative)
-
Absolute Ethanol
-
Hydrochloric Acid (32%)
-
Round bottom flask with reflux condenser
-
Water bath or heating mantle
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
In a round bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol.
-
To the ethanol, add this compound (1.0 equivalent).
-
Add the aromatic amine chromophore (0.9 equivalents to favor monosubstitution).
-
Carefully add hydrochloric acid (catalytic amount).
-
Heat the reaction mixture to reflux using a water bath or heating mantle and maintain for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then further cool in an ice bath for 1 hour to precipitate the product.
-
Filter the solid product using a Büchner funnel and wash with cold ethanol.
-
Dry the product in a vacuum oven at 60 °C.
Table 1: Representative Reaction Parameters for Synthesis of Monosubstituted Intermediate
| Parameter | Value |
| Molar Ratio (2,4,5-TCP : Amine) | 1 : 0.9 |
| Solvent | Absolute Ethanol |
| Catalyst | Hydrochloric Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 4 - 6 hours |
| Expected Yield | 70 - 85% |
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a dye derived from this compound.
Caption: A typical experimental workflow for dye synthesis.
Data Presentation
The following tables provide a template for presenting quantitative data that should be collected during the synthesis and characterization of dyes derived from this compound.
Table 2: Physicochemical Properties of a Hypothetical this compound-Based Dye
| Property | Value | Method of Determination |
| Molecular Formula | C₁₀H₅Cl₂N₅O₂S | Elemental Analysis |
| Molecular Weight | 346.2 g/mol | Mass Spectrometry |
| Color | Bright Yellow | Visual Observation |
| Melting Point | >250 °C | Melting Point Apparatus |
| Solubility | Soluble in DMF, DMSO | Solubility Test |
Table 3: Spectroscopic Data of a Hypothetical this compound-Based Dye
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.5 (s, 1H, pyrimidine-H), 7.8-8.2 (m, 4H, Ar-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160.1, 158.5, 155.2, 145.3, 130.8, 125.4, 118.9 |
| FT-IR (KBr, cm⁻¹) | 3400 (N-H), 1620 (C=N), 1580 (C=C), 1350 (SO₂), 830 (C-Cl) |
| UV-Vis (λmax, nm) in Ethanol | 420 |
Conclusion
This compound is a versatile and highly reactive intermediate with significant potential in the synthesis of a wide range of dyes and pigments. Its ability to undergo sequential nucleophilic substitutions allows for the controlled introduction of chromophoric and linking groups, leading to the creation of colorants with desirable properties for various applications. The provided protocols and workflows offer a foundational guide for researchers and scientists to explore the synthesis of novel dyes based on this important precursor. Further research into the direct synthesis of a broader range of dye structures from this compound is warranted to fully exploit its potential in color chemistry.
References
Application Notes and Protocols for Sonogashira Coupling with 2,4,5-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine (B1678525) nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of the pyrimidine scaffold through carbon-carbon bond-forming reactions is a critical strategy in the discovery and development of novel drug candidates. The Sonogashira cross-coupling reaction, a powerful method for the formation of a bond between a sp² carbon of an aryl or vinyl halide and an sp carbon of a terminal alkyne, is an invaluable tool in this endeavor.[1][2]
This document provides detailed application notes and a comprehensive protocol for the experimental setup of the Sonogashira coupling reaction with 2,4,5-trichloropyrimidine. This protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry, offering insights into the expected regioselectivity and providing a robust experimental procedure.
Regioselectivity of Sonogashira Coupling with this compound
In polychlorinated pyrimidines, the reactivity of the halogen substituents in palladium-catalyzed cross-coupling reactions is not uniform. The electronic properties of the pyrimidine ring, with its electron-withdrawing nitrogen atoms, dictate the reactivity of the different positions. Generally, the order of reactivity for chlorine atoms on the pyrimidine ring is C4 > C6 > C2 >> C5.
For this compound, the C4 position is the most activated towards oxidative addition to the palladium(0) catalyst, followed by the C2 position. The chlorine at the C5 position is significantly less reactive. Therefore, by carefully controlling the reaction conditions and stoichiometry, a selective mono-alkynylation at the C4 position can be achieved.
Experimental Protocols
This protocol describes a general procedure for the selective Sonogashira coupling of a terminal alkyne with this compound at the C4 position.
Materials
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (Argon or Nitrogen) supply
Procedure
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 mmol, 1.0 equiv).
-
Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and the copper(I) iodide co-catalyst (0.06 mmol, 6 mol%).
-
Add a magnetic stir bar.
-
-
Addition of Reagents:
-
Dissolve the reagents in anhydrous THF or 1,4-dioxane (B91453) (10 mL).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) to the reaction mixture via syringe.
-
Add the base, triethylamine (3.0 mmol, 3.0 equiv), to the flask.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-alkynyl-2,5-dichloropyrimidine.
-
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira coupling of various terminal alkynes with halogenated pyrimidines, providing an indication of expected yields under optimized conditions. While specific data for this compound is limited, the data for structurally similar compounds is highly relevant.
| Entry | Halogenated Pyrimidine | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichloro-5-bromopyrimidine | Phenylacetylene | PdCl₂(dppf) (2) | 1.7 | TEA | THF | 60 | 20 | 90 |
| 2 | 2,4-Dichloropyrimidine | 1-Hexyne | Pd(PPh₃)₄ (5) | 10 | TEA | DMF | 100 | 8 | 75 |
| 3 | 5-Bromopyrimidine | Cyclopropylacetylene | PdCl₂(PPh₃)₂ (3) | 6 | DIPEA | Dioxane | 80 | 12 | 85 |
| 4 | 2-Amino-4,6-dichloropyrimidine | 4-Methoxyphenylacetylene | Pd(PPh₃)₂Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 82 |
| 5 | 2,4-Dichloro-5-fluoropyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 10 | TEA | THF | 65 | 6 | 88 |
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling of this compound.
References
Application Notes and Protocols for the Use of 2,4,5-Trichloropyrimidine in Compound Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trichloropyrimidine is a highly versatile scaffold for the synthesis of diverse compound libraries, particularly in the fields of drug discovery and agrochemicals.[1] Its three reactive chlorine atoms at the C2, C4, and C5 positions of the pyrimidine (B1678525) ring offer multiple sites for functionalization through various chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[2][3] This trifunctional nature allows for the systematic and combinatorial introduction of a wide range of substituents, enabling the exploration of extensive chemical space and the development of structure-activity relationships (SAR).
The pyrimidine core is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs. Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK-5), both of which are critical targets in oncology.[3]
These application notes provide detailed protocols for the synthesis of compound libraries based on the this compound scaffold, quantitative data on the biological activity of resulting compounds, and visualizations of relevant signaling pathways and experimental workflows.
Key Applications
-
Kinase Inhibitor Libraries: The this compound scaffold is extensively used to generate libraries of kinase inhibitors. By sequentially substituting the chlorine atoms with various amine, aryl, and alkynyl groups, researchers can create compounds that target the ATP-binding site of kinases.
-
Fragment-Based Drug Discovery (FBDD): The substituted pyrimidine core can serve as a starting point for FBDD campaigns. Small fragments can be introduced at the different positions to probe the binding pockets of target proteins.
-
Agrochemical Discovery: Pyrimidine derivatives have been successfully developed as herbicides and fungicides. The this compound scaffold allows for the creation of novel agrochemicals with improved efficacy and selectivity.
Data Presentation
Table 1: Synthesis of 2,4-Disubstituted Pyrimidine Derivatives via SNAr Reactions
| Entry | R¹ Group (at C4) | R² Group (at C2) | Yield (%) |
| 1 | 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline | Aniline (B41778) | Not Reported |
| 2 | 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline | 3-ethynylaniline | Not Reported |
| 3 | 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline | 4-fluoroaniline | Not Reported |
Data adapted from a synthetic scheme for EGFR kinase inhibitors.
Table 2: Biological Activity of 2,4,5-Trisubstituted Pyrimidine Derivatives as EGFR Inhibitors
| Compound | R² (at C2) | R⁴ (at C4) | R⁵ (at C5) | EGFR IC₅₀ (µM) | Antiproliferative IC₅₀ (µM) against MCF-7 |
| 4g | Indole | Amine | Phenyl | 0.25 | 5.1 |
| 4f | Indole | Amine | 4-Chlorophenyl | Not Reported | Not Reported |
| 4h | Indole | Amine | 4-Methoxyphenyl | Not Reported | Not Reported |
| Erlotinib | - | - | - | 0.30 | Not Reported |
Data extracted from a study on indolyl-pyrimidine hybrids as EGFR inhibitors.[4]
Table 3: Biological Activity of 2,4,5-Trisubstituted Pyrimidines as Tubulin Polymerization Inhibitors
| Compound | R² (at C2) | R⁴ (at C4) | R⁵ (at C5) | Tubulin Polymerization IC₅₀ (µM) | Antiproliferative IC₅₀ (nM) against BEL-7402 |
| 4k | Indole | Amine | Aryl | 0.79 | 16-62 |
Data from a study on 2,4,5-substituted pyrimidines as tubulin polymerization inhibitors.[5]
Experimental Protocols
Protocol 1: General Procedure for Sequential SNAr Reactions for the Synthesis of 2,4-Disubstituted-5-chloropyrimidines
This protocol is adapted from a known synthesis of EGFR kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (for C4 substitution)
-
Substituted amine or aniline (for C2 substitution)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acid (e.g., HCl in dioxane)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Purification system (e.g., column chromatography)
Procedure:
-
Step 1: Substitution at the C4 Position.
-
To a solution of this compound (1.0 eq) in isopropanol, add the C4-substituting amine (1.0-1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2,5-dichloro-4-substituted pyrimidine intermediate.
-
-
Step 2: Substitution at the C2 Position.
-
Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent (e.g., isopropanol or dioxane).
-
Add the C2-substituting amine or aniline (1.0-1.5 eq) and an acid catalyst (e.g., a few drops of concentrated HCl or a solution of HCl in dioxane).
-
Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the final 2,4-disubstituted-5-chloropyrimidine product by column chromatography.
-
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This is a generalized protocol based on reactions with other chloropyrimidines, which can be optimized for this compound. Regioselectivity can be an issue, with the C4 and C2 positions being the most reactive.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask and condenser
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Sonogashira Cross-Coupling of this compound
This is a generalized protocol that can be adapted for this compound. The reactivity of the chloro-positions follows the order C4 > C2 > C5.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the palladium catalyst (0.02-0.05 eq) and CuI (0.05-0.1 eq).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the base (2.0-3.0 eq) and the terminal alkyne (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature to 60 °C for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Signaling Pathways
References
- 1. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions with 2,4,5-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trichloropyrimidine is a highly reactive heterocyclic compound that serves as a critical building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its three chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. Effective monitoring of these substitution reactions is crucial for reaction optimization, kinetic studies, and ensuring product quality.
These application notes provide detailed protocols for monitoring the progress of reactions involving this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a powerful technique for monitoring the consumption of this compound and the formation of products and byproducts in real-time or near real-time. This method is particularly well-suited for reactions in solution and allows for accurate quantification of reaction components.
Application Note: Monitoring the Nucleophilic Substitution of this compound with Pyrrolidine
This protocol outlines a method to monitor the SNAr reaction between this compound and pyrrolidine, a common secondary amine nucleophile. The primary product is 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine, with a potential hydrolysis byproduct, 2,5-dichloro-4-hydroxypyrimidine.[1]
Experimental Protocol
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 5 µL |
Reagent and Sample Preparation:
-
Reaction Mixture: Prepare the reaction mixture according to your specific synthetic protocol. A typical reaction might involve dissolving this compound in a suitable solvent (e.g., acetonitrile) and then adding the nucleophile (pyrrolidine) and a base (e.g., triethylamine).
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quenching and Dilution: Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile). This prevents further reaction and prepares the sample for injection.
Data Analysis:
-
Identify the peaks corresponding to this compound, the desired product, and any byproducts by comparing their retention times with authentic standards, if available, or by using LC-MS for initial identification.
-
The peak area of each component can be used to determine its relative concentration and thus monitor the reaction progress over time.
Expected Retention Times:
| Compound | Retention Time (min) |
| 2,5-dichloro-4-hydroxypyrimidine (byproduct) | ~0.38[1] |
| This compound (starting material) | ~1.28[1] |
| 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine (product) | ~1.43[1] |
Note: Retention times are approximate and can vary depending on the specific HPLC system and conditions.
Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: 2,4,5-Trichloropyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2,4,5-Trichloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most frequently used starting material is 5-chlorouracil (B11105).[1] Another common precursor is uracil (B121893), which is first chlorinated to 5-chlorouracil and then further chlorinated to the final product.[2]
Q2: What are the typical chlorinating agents used in this synthesis?
A2: A combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is a widely used chlorinating system. Thionyl chloride (SOCl₂) is also a common reagent for this transformation.[1][3]
Q3: What is a typical yield for the synthesis of this compound?
A3: With optimized protocols, yields of over 80% and purities of over 99% can be achieved.[1] However, yields can be significantly lower if the reaction conditions are not carefully controlled.
Q4: What are the primary applications of this compound?
A4: this compound is a crucial intermediate in the pharmaceutical industry, particularly for the synthesis of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors and epidermal growth factor receptor (EGFR) inhibitors, which are used in targeted anti-cancer therapies.
Troubleshooting Guide for Low Yield
This guide addresses common issues encountered during the synthesis of this compound that can lead to low product yields.
Issue 1: Incomplete Reaction - Starting Material Remains
| Potential Cause | Recommended Solution |
| Insufficient Chlorinating Agent | Ensure the molar ratio of the chlorinating agent to the starting material is adequate. For the reaction of 5-chlorouracil with thionyl chloride, a molar ratio of 1:1 to 1:30 has been reported, with higher ratios potentially driving the reaction to completion.[1] |
| Low Reaction Temperature | The chlorination of pyrimidines often requires elevated temperatures to proceed. For reactions using POCl₃/PCl₅, refluxing the mixture is common. When using thionyl chloride in dichloroethane, the reaction is also typically carried out under reflux.[1] Ensure the reaction mixture reaches and maintains the optimal temperature. |
| Short Reaction Time | The reaction may require an extended period to go to completion. Reaction times can range from 1 to 60 hours.[1] Monitor the reaction progress using an appropriate analytical technique, such as TLC or GC, to determine the optimal reaction time. |
| Poor Reagent Quality | Use high-purity, anhydrous starting materials and reagents. Moisture can decompose the chlorinating agents and inhibit the reaction. |
Issue 2: Formation of Byproducts
| Potential Cause | Recommended Solution |
| Hydrolysis of Product during Workup | This compound is sensitive to hydrolysis, which can revert it to hydroxyl-substituted pyrimidines, especially in acidic conditions. Quench the reaction mixture by pouring it onto crushed ice or into a cold, dilute basic solution (e.g., sodium bicarbonate) with vigorous stirring to neutralize acidic byproducts. |
| Over-chlorination | While less common for this specific product, over-chlorination at other positions on the pyrimidine (B1678525) ring can occur under harsh conditions. Careful control of stoichiometry and reaction time is crucial. |
| Ring Opening/Degradation | Extremely high temperatures or prolonged reaction times can lead to the degradation of the pyrimidine ring. Adhere to established reaction parameters and monitor for the formation of degradation products. |
Issue 3: Product Loss During Isolation
| Potential Cause | Recommended Solution |
| Emulsion Formation During Extraction | If an emulsion forms during the aqueous workup, it can be broken by adding brine or by filtering the mixture through a pad of celite. |
| Product Volatility | While this compound is not extremely volatile, some product may be lost if evaporation under reduced pressure is performed at too high a temperature or for an extended period. |
| Incomplete Extraction | Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent, such as dichloromethane. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Chlorouracil using Thionyl Chloride
This protocol is based on a method with reported yields of over 80%.[1]
Materials:
-
5-Chlorouracil
-
Thionyl chloride (SOCl₂)
-
Dichloroethane
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorouracil and dichloroethane.
-
Slowly add thionyl chloride to the suspension. The molar ratio of 5-chlorouracil to thionyl chloride can be varied from 1:1 to 1:30.
-
Heat the mixture to reflux and maintain the reflux for a period of 1 to 60 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to the reaction mixture to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the dichloroethane by distillation to obtain the crude this compound.
-
The product can be further purified by vacuum distillation.
Protocol 2: Synthesis of this compound from Uracil
This two-step protocol involves the initial chlorination of uracil to 5-chlorouracil.[2]
Step 1: Synthesis of 5-Chlorouracil
-
In a reactor, add water and cool.
-
Under stirring, slowly add 98% sulfuric acid, maintaining a cool temperature.
-
After the addition of sulfuric acid is complete, cool the solution to 30-35 °C and add uracil.
-
Cool the mixture further and add an aqueous solution of sodium hypochlorite, maintaining the temperature between 5-25 °C, until the uracil has completely reacted.
-
Heat the reaction mixture to 95-100 °C, then cool to 5-25 °C.
-
Filter the precipitate and dry to obtain 5-chlorouracil.
Step 2: Synthesis of this compound
-
In a reactor, dissolve the 5-chlorouracil obtained from Step 1 in a suitable polar aprotic solvent such as chloroform, dichloromethane, or tetrahydrofuran. N,N-dimethylformamide can also be added.[2]
-
Under stirring, add bis(trichloromethyl) carbonate.
-
Heat the mixture to 60-65 °C until the 5-chlorouracil has completely reacted.
-
Cool the reaction mixture to room temperature.
-
Add water and separate the organic layer.
-
Concentrate the organic layer to obtain this compound.
Data Presentation
Table 1: Reaction Conditions for this compound Synthesis from 5-Chlorouracil with Thionyl Chloride
| Parameter | Range | Reported Yield | Purity | Reference |
| Molar Ratio (5-chlorouracil:SOCl₂) | 1:1 - 1:30 | >80% | >99% | [1] |
| Reflux Time (hours) | 1 - 60 | >80% | >99% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of 2,4,5-Trichloropyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2,4,5-trichloropyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
A1: The main challenges in purifying this compound derivatives stem from their chemical properties. These compounds can be reactive and may have similar polarities to impurities, making separation difficult. Common issues include the presence of starting materials, regioisomers, and byproducts from side reactions, such as incompletely chlorinated pyrimidines.
Q2: What are the most common methods for purifying this compound derivatives?
A2: The most frequently employed purification techniques for this class of compounds are column chromatography and recrystallization. The choice of method depends on the physical state of the derivative (solid or oil) and the nature of the impurities. In some cases, a simple extractive work-up may yield a product of sufficient purity for certain applications.[1]
Q3: What are some common impurities I might encounter?
A3: Common impurities can include unreacted starting materials like 5-chlorouracil (B11105), partially chlorinated intermediates, and other regioisomers of trichloropyrimidine.[2] Byproducts from the chlorinating agents, such as phosphorus oxychloride, may also be present and require removal.
Q4: How can I monitor the purity of my this compound derivative during purification?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of purification. For more detailed analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and identifying impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | The solution is not supersaturated (too much solvent used). | Evaporate some of the solvent to increase the concentration. |
| The compound is very soluble even at low temperatures. | Try adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the current solvent). | |
| The presence of impurities is inhibiting crystallization. | Scratch the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound. Consider a preliminary purification by column chromatography.[2] | |
| Product "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent. |
| The solution is cooling too quickly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[2] | |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize solubility. Use a minimal amount of solvent for dissolution.[2] |
| Premature crystallization occurred during hot filtration. | Heat the filtration apparatus (funnel, filter paper) before filtration.[2] |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for many pyrimidine (B1678525) derivatives is a hexane (B92381)/ethyl acetate (B1210297) mixture.[2] |
| Column overloading. | Reduce the amount of sample loaded onto the column.[2] | |
| Improper column packing. | Ensure the column is packed uniformly without any cracks or channels.[2] | |
| Product elutes too quickly or too slowly. | The polarity of the eluent is too high or too low. | Adjust the polarity of the eluent. For faster elution, increase the proportion of the more polar solvent. For slower elution, decrease it. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the stationary phase. | Add a small amount of a polar modifier (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds) to the eluent. |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of solvent before loading it onto the column. |
Experimental Protocols
Protocol 1: Synthesis and Work-up of this compound
This protocol describes a common synthetic route from 5-chlorouracil.[1]
-
Reaction Setup: In a fume hood, dissolve 5-chlorouracil (e.g., 4.5 g, 30.82 mmol) in phosphorus oxychloride (e.g., 100 mL).
-
Chlorination: Carefully add phosphorus pentachloride (e.g., 19.2 g, 92.46 mmol).
-
Heating: Heat the reaction mixture to reflux and maintain it overnight.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess phosphorus oxychloride by evaporation under reduced pressure.
-
Quenching: Cool the residue to 0 °C in an ice bath and slowly add crushed ice with stirring.
-
Extraction: Stir the mixture for 10 minutes and then partition it between water and dichloromethane (B109758) (DCM).
-
Separation and Washing: Separate the organic phase and wash it three times with water.
-
Back-Extraction: Combine the aqueous layers and extract twice with DCM.
-
Drying and Concentration: Combine all organic extracts and dry them over anhydrous sodium sulfate (B86663) (Na2SO4). Filter the solution and evaporate the solvent under reduced pressure to yield this compound as a yellow oil. For many subsequent reactions, this crude product may not require further purification.[1]
Protocol 2: General Guideline for Column Chromatography Purification
-
Solvent System Selection: Use TLC to determine a suitable solvent system that provides good separation between your desired compound and impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica (B1680970) gel in the chosen mobile phase. Pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a volatile solvent. Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.[2]
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified product.
Visualizations
Caption: General Purification Workflow
Caption: Troubleshooting Logic for Recrystallization
References
Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side product formation during nucleophilic substitution reactions of 2,4,5-trichloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during nucleophilic substitution on this compound?
A1: The most common side products encountered are:
-
Regioisomers: Nucleophilic attack can occur at either the C2 or C4 positions, leading to a mixture of isomers (e.g., 2-substituted-4,5-dichloropyrimidine and 4-substituted-2,5-dichloropyrimidine). Generally, the C4 position is more reactive to nucleophilic attack than the C2 position.[1]
-
Hydrolysis Products: In the presence of water, this compound can hydrolyze to form hydroxypyrimidines, such as 2,5-dichloro-4-hydroxypyrimidine.[2] This can be a significant side reaction if anhydrous conditions are not maintained.
-
Di- and Tri-substituted Products: If the reaction conditions are too harsh (e.g., high temperature, long reaction time, or excess nucleophile), multiple chlorine atoms can be substituted, leading to di- or even tri-substituted pyrimidines.
Q2: How can I control the regioselectivity of the substitution to favor the C4-substituted product?
A2: Achieving high regioselectivity for C4 substitution is a common challenge. Several factors can be optimized to favor the desired isomer:
-
Temperature: Lowering the reaction temperature often enhances selectivity. Kinetic control at lower temperatures can favor the formation of the more rapidly formed C4 isomer.
-
Solvent: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF, DMSO, and THF are commonly used.[3] Experimenting with different solvents can help optimize the isomer ratio.
-
Base: For reactions involving nucleophiles that require a base (e.g., amines, alcohols), the choice of base is critical. Non-nucleophilic, sterically hindered bases are often preferred to avoid competition with the primary nucleophile. For some reactions, the use of specific bases like LiHMDS has been shown to improve C4 selectivity in related systems.[4]
-
Catalysis: In some cases, palladium catalysis has been employed to achieve high regioselectivity in the amination of chloropyrimidines.[4]
Q3: I am observing a significant amount of a hydrolysis byproduct. How can I prevent this?
A3: The formation of hydroxypyrimidines is a clear indication of the presence of water in your reaction. To minimize hydrolysis:
-
Use Anhydrous Solvents: Ensure that all solvents are rigorously dried before use.
-
Dry Glassware: Oven-dry all glassware and cool it under an inert atmosphere before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Dry Reagents: Ensure that all starting materials, including the nucleophile and any bases, are anhydrous.
Q4: My reaction is producing a mixture of mono-, di-, and tri-substituted products. How can I favor mono-substitution?
A4: To favor mono-substitution and avoid over-reaction:
-
Stoichiometry: Use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents, relative to the this compound.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid prolonged reaction times and excessively high temperatures.
-
Slow Addition: Adding the nucleophile slowly to the solution of this compound can help to maintain a low concentration of the nucleophile and favor mono-substitution.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield of the desired product | 1. Incomplete reaction. | - Increase reaction time and/or temperature. - Use a stronger nucleophile (e.g., alkoxide instead of alcohol). |
| 2. Decomposition of starting material or product. | - Lower the reaction temperature. - Use milder reaction conditions. | |
| 3. Hydrolysis of starting material. | - Ensure strictly anhydrous conditions.[3] | |
| Poor regioselectivity (mixture of C2 and C4 isomers) | 1. Reaction temperature is too high. | - Lower the reaction temperature to favor the kinetically controlled product (usually C4).[4] |
| 2. Inappropriate solvent or base. | - Screen different polar aprotic solvents (e.g., THF, DMF, NMP). - Use a non-nucleophilic, sterically hindered base. | |
| Formation of di- or tri-substituted products | 1. Excess nucleophile. | - Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents). |
| 2. Reaction time is too long or temperature is too high. | - Monitor the reaction closely and quench it upon completion of the mono-substitution. - Reduce the reaction temperature. | |
| Presence of 2,5-dichloro-4-hydroxypyrimidine | 1. Presence of water in the reaction. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. |
Data Presentation
Table 1: Regioselectivity in Nucleophilic Substitution of Dichloropyrimidines (for reference)
| Substrate | Nucleophile | Conditions | Product Ratio (C4:C2) | Reference |
| 2,4-Dichloropyrimidine | Secondary Amine | Pd(OAc)₂/dppb, LiHMDS, THF, -20°C | >98:2 | [4] |
| 2,4-Dichloropyrimidine | Aniline | No catalyst, LiHMDS, THF, -60°C | 97:3 | [4] |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | iPrNEt, CHCl₃, 40°C | 5:1 (C4:C2) with unreacted starting material | [5] |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | CHCl₃, rt | Excellent C2 selectivity | [6] |
Table 2: LC-MS Data for a Reaction of this compound with Pyrrolidine [2]
| Compound | Retention Time (min) |
| This compound (Starting Material) | 1.28 |
| 2,5-Dichloro-4-(pyrrolidin-1-yl)pyrimidine (C4-Product) | 1.43 |
| 2,5-Dichloro-4-hydroxypyrimidine (Hydrolysis Side Product) | 0.38 |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Amination of a Chloropyrimidine (adapted from dichloropyrimidine) [4]
Reaction Setup:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the this compound (1.0 equiv) and anhydrous solvent (e.g., THF).
-
In a separate flask, prepare a solution of the amine nucleophile (1.1 equiv) in the same anhydrous solvent.
-
Cool the amine solution to the desired temperature (e.g., -20 °C).
-
Slowly add a strong, non-nucleophilic base such as LiHMDS (1.1 equiv, 1.0 M in THF) to the amine solution.
Reaction Execution:
-
Transfer the pre-formed amine/base solution to the flask containing the this compound via cannula.
-
Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.
Workup and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Minimizing Hydrolysis Side Product Formation
Reaction Setup:
-
Thoroughly dry all glassware in an oven at >120 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Use freshly distilled or commercially available anhydrous solvents.
-
Ensure all reagents are of high purity and anhydrous. Solid reagents can be dried in a vacuum oven.
-
Set up the reaction under a positive pressure of nitrogen or argon.
Reaction Execution:
-
Follow the general procedure for the nucleophilic substitution, maintaining the inert atmosphere throughout the addition of reagents and the duration of the reaction.
Workup and Purification:
-
Perform the workup as quickly as possible to minimize contact with atmospheric moisture.
-
Use dried solvents for extraction and chromatography.
Visualizations
Caption: Reaction pathways in the nucleophilic substitution of this compound.
Caption: Troubleshooting workflow for side product formation.
Caption: Plausible mechanism for the hydrolysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Regioselectivity in 2,4,5-Trichloropyrimidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4,5-trichloropyrimidine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in achieving desired regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity observed in SNAr reactions with this compound?
A1: In nucleophilic aromatic substitution (SNAr) reactions, the general order of reactivity for the chlorine atoms on the this compound ring is C4 > C2 >> C5.[1] This preference is primarily due to the electronic activation by the two ring nitrogen atoms. The C4 and C2 positions are significantly more activated towards nucleophilic attack than the C5 position. The negative charge in the Meisenheimer intermediate formed during an attack at C4 or C2 can be effectively delocalized by the adjacent nitrogen atoms. Typically, the C4 position is the most electrophilic and therefore the most susceptible to nucleophilic attack.[2]
Q2: Which factors primarily influence the regioselectivity of these reactions?
A2: The regioselectivity of SNAr reactions on the this compound scaffold is a delicate balance of several factors:
-
Electronic Effects of Substituents: While the 5-chloro substituent has a relatively weak electronic influence compared to the activating effect of the ring nitrogens, other substituents can significantly alter the regioselectivity. For instance, electron-donating groups (EDGs) at the C6 position of a pyrimidine (B1678525) ring can direct nucleophilic attack to the C2 position.[2][3]
-
Nature of the Nucleophile: The type of nucleophile plays a crucial role. While most nucleophiles preferentially attack the C4 position, some, like tertiary amines, have been shown to exhibit a high selectivity for the C2 position, especially when an electron-withdrawing group is present at the C5 position.[3]
-
Reaction Conditions: Temperature, solvent, and the choice of base are critical in controlling the reaction's outcome. For example, specific solvent and base combinations can be used to favor one isomer over the other.[3]
-
Steric Hindrance: Bulky nucleophiles or substituents near a particular position can hinder the approach of the nucleophile, thereby favoring attack at a less sterically crowded site.
Q3: How can I favor substitution at the C2 position over the C4 position?
A3: While C4 substitution is generally favored, C2 selectivity can be achieved under specific conditions. One effective strategy is to use tertiary amine nucleophiles, particularly when an electron-withdrawing group is present at the C5 position of a 2,4-dichloropyrimidine.[4] Although this compound has a chloro group at C5, this principle can be explored. Another approach involves modifying the electronic properties of the pyrimidine ring, for instance, by introducing an electron-donating group at the C6 position, which can make the C2 position more electrophilic.[2]
Q4: Is the chlorine at the C5 position reactive towards nucleophilic substitution?
A4: The chlorine atom at the C5 position is generally unreactive towards nucleophilic aromatic substitution under typical SNAr conditions.[1] Its displacement usually requires more forcing conditions or different reaction mechanisms, such as transition-metal-catalyzed cross-coupling reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Insufficiently activated pyrimidine ring.2. Poor leaving group ability.3. Weak nucleophile.4. Low reaction temperature. | 1. The pyrimidine ring is already activated; however, ensure your starting material is pure.2. Chlorine is a good leaving group in this system.3. Increase the nucleophilicity of the attacking species (e.g., use an alkoxide instead of an alcohol).4. Gradually increase the reaction temperature and monitor for product formation and potential side reactions. Microwave irradiation can sometimes improve yields and reduce reaction times. |
| Formation of a Mixture of C2 and C4 Isomers | 1. The intrinsic reactivity difference between the C2 and C4 positions is small under the chosen conditions.2. Reaction run for too long or at too high a temperature, leading to isomer scrambling. | 1. Optimize Reaction Conditions: Systematically screen different solvents (e.g., polar aprotic like DMF, DMSO, or alcohols like n-butanol), bases (e.g., K₂CO₃, DIPEA, Et₃N), and temperatures. Low temperatures often favor the kinetically controlled product.2. Control Stoichiometry: Carefully control the amount of the nucleophile; a slight excess is common, but a large excess might promote side reactions.3. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the desired product is maximized to prevent the formation of disubstituted products or degradation. |
| Formation of Disubstituted or Polysubstituted Products | 1. Excess nucleophile used.2. Reaction conditions are too harsh (high temperature, long reaction time). | 1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile.2. Reduce the reaction temperature and/or time. Monitor the reaction closely to stop it after the monosubstitution is complete. |
| Hydrolysis of the Starting Material or Product | Presence of water in the reaction mixture. | Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Purification | 1. Isomers are difficult to separate.2. Product is highly polar. | 1. Optimize the reaction for higher regioselectivity to minimize the formation of the undesired isomer. Explore different chromatography conditions (e.g., different solvent systems, column packing materials).2. Perform an aqueous workup to remove inorganic salts and water-soluble impurities before column chromatography. |
Data Presentation: Regioselectivity in Reactions of this compound
Table 1: Regioselectivity of SNAr with Amine Nucleophiles
| Nucleophile | Solvent | Base | Temperature (°C) | Product(s) | Isomer Ratio (C4:C2) | Yield (%) |
| Pyrrolidine | HPMC/water | KOH | Room Temp | 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine | >99:1 | 95 |
| Pyrrolidine | DMF | - | Room Temp | Mixture of C4 and C2 isomers | Not specified | Not specified |
| Thiomorpholine 1,1-dioxide | HPMC/water | K₂CO₃ | Room Temp | 4-(1,1-dioxidothiomorpholino)-2,5-dichloropyrimidine | >99:1 | 85 |
| Aniline | Ethanol | - | Reflux | 2,5-dichloro-N-phenylpyrimidin-4-amine | Major product | Not specified |
| Substituted Anilines | Ethanol | - | Reflux | 4-substituted-2,6-dichloropyrimidines | Major product | Varies |
Data compiled from various sources, including supporting information from referenced articles. Yields and ratios are representative.
Key Experimental Protocols
Protocol 1: Selective C4-Amination of this compound in an Aqueous Medium
This protocol is adapted from a procedure demonstrating high regioselectivity for the C4 position.[1]
Materials:
-
This compound
-
Amine nucleophile (e.g., pyrrolidine)
-
Potassium hydroxide (B78521) (KOH)
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) solution (0.1 wt% in deionized water)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In an appropriately sized round-bottom flask or vial equipped with a magnetic stir bar, add the HPMC solution (e.g., 0.5 mL for a 0.5 mmol scale reaction).
-
Addition of Reagents: To the stirred HPMC solution, add this compound (1.0 equiv.), followed by the amine nucleophile (1.0 equiv.), and finally the base (e.g., KOH, 1.0 equiv.).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 20-60 minutes.
-
Work-up: Upon completion, add an organic extraction solvent (e.g., DCM, 3 mL) to the reaction mixture and stir vigorously for 5-10 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for SNAr with Amine Nucleophiles in Organic Solvent
This is a general protocol that can be optimized for specific amine nucleophiles.
Materials:
-
This compound
-
Amine nucleophile
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, or Triethylamine - Et₃N)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, Dimethyl sulfoxide (B87167) - DMSO, Tetrahydrofuran - THF, or n-butanol)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv.), the amine nucleophile (1.0-1.2 equiv.), and the chosen anhydrous solvent.
-
Base Addition: Add the non-nucleophilic base (1.5-2.0 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures, e.g., 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Reaction Pathway and Regioselectivity
Caption: General SNAr reaction pathway for this compound.
Experimental Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity in SNAr reactions.
Logical Relationships of Influencing Factors
Caption: Key factors influencing the regioselectivity of SNAr reactions.
References
Preventing di-substitution in 2,4,5-Trichloropyrimidine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4,5-trichloropyrimidine. The focus is on achieving selective mono-substitution at the C4 position while preventing undesired di-substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the inherent reactivity order for nucleophilic aromatic substitution (SNAr) on this compound?
A1: The reactivity of the chloro-substituents on the pyrimidine (B1678525) ring towards nucleophilic attack generally follows the order C4 > C2 > C5. This preference is due to the electronic properties of the pyrimidine ring, where the C4 and C2 positions are activated by the two ring nitrogens. The C4 position is typically the most electrophilic and therefore the most reactive site for nucleophilic aromatic substitution.[1] The synthesis of the protein kinase inhibitor brigatinib, for instance, involves sequential SNAr reactions on this compound, exploiting this reactivity difference.[1]
Q2: My reaction is producing a significant amount of di-substituted product. What are the primary strategies to increase mono-substitution at the C4 position?
A2: Formation of di-substituted products, typically at the C4 and C2 positions, is a common challenge. To favor mono-substitution, consider the following key strategies:
-
Control Stoichiometry: Use a precise stoichiometric amount (1.0 to 1.1 equivalents) of the nucleophile. An excess of the nucleophile will significantly increase the likelihood of a second substitution event.
-
Lower Reaction Temperature: Lowering the temperature can enhance selectivity. Since the activation energy for substitution at the C4 position is lower than at the C2 position, conducting the reaction at a reduced temperature (e.g., 0 °C or room temperature) can favor the formation of the C4-monosubstituted product while disfavoring the di-substitution.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. A weaker, non-nucleophilic base can help to control the reaction. Polar aprotic solvents like acetonitrile (B52724) or THF are often good choices. For aminations with anilines, combinations like sodium hydrogen carbonate in acetonitrile or 2,6-lutidine in DMSO have proven effective in achieving high yields of the C4-monosubstituted product.[2]
Q3: How does the choice of nucleophile affect the regioselectivity of the reaction?
A3: The nature of the nucleophile plays a significant role in the outcome of the reaction. Less reactive nucleophiles tend to be more selective for the most reactive C4 position. For instance, while primary and secondary amines are common nucleophiles, their reactivity can sometimes lead to di-substitution if conditions are not carefully controlled. In contrast, less basic anilines can exhibit high selectivity for the C4 position.[3]
Q4: Can I achieve selective substitution at the C2 position if desired?
A4: While C4 substitution is generally favored, C2 selectivity can be achieved under specific conditions. This is often accomplished by modifying the pyrimidine ring with an electron-donating group at the C6 position, which alters the electronic distribution of the ring to make the C2 position more electrophilic. While this is less relevant when trying to prevent di-substitution after an initial C4 reaction, it is a key concept in understanding the overall reactivity of substituted pyrimidines.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High levels of di-substituted product | 1. Excess nucleophile used. 2. Reaction temperature is too high. 3. Reaction time is too long. 4. Highly reactive nucleophile. | 1. Reduce the amount of nucleophile to 1.0 equivalent. 2. Lower the reaction temperature (e.g., from reflux to room temperature or 0 °C). 3. Monitor the reaction by TLC or LC-MS and stop it once the mono-substituted product is maximized. 4. If possible, use a less reactive nucleophile or a protecting group to moderate reactivity. |
| Low yield of the desired C4 mono-substituted product | 1. Reaction conditions are too mild (low temperature or short reaction time). 2. Insufficiently activated nucleophile. 3. Poor choice of solvent or base. | 1. Gradually increase the reaction temperature and monitor for the onset of di-substitution. 2. Use a stronger base to deprotonate the nucleophile more effectively. 3. Screen different polar aprotic solvents (e.g., THF, acetonitrile, DMF) and non-nucleophilic bases (e.g., NaHCO₃, K₂CO₃, DIPEA). |
| Formation of C2-substituted isomer | 1. Reaction conditions are forcing a less favorable substitution. 2. The specific nucleophile has an inherent preference for the C2 position. | 1. Re-optimize the reaction at a lower temperature. 2. This is generally a minor issue with this compound where C4 is highly favored. If C2-substitution is significant, a change in nucleophile or solvent may be necessary. |
| Reaction does not proceed to completion | 1. Inactive nucleophile. 2. Insufficient base strength. 3. Low reaction temperature. | 1. Ensure the nucleophile is pure and active. Consider using a more reactive derivative if possible. 2. Switch to a stronger base (e.g., from NaHCO₃ to K₂CO₃ or NaH for thiols/alcohols). 3. Incrementally increase the reaction temperature. |
Data Presentation: Regioselectivity in Mono-amination of Polychloropyrimidines
The following table summarizes typical outcomes for the mono-amination of a related polychloropyrimidine, 2,4,6-trichloropyrimidine, with various anilines, highlighting the influence of solvent and nucleophile electronics on the C4/C2 product ratio. While this data is for a closely related compound, the principles of selectivity are directly applicable to this compound.
| Nucleophile (Aniline) | Solvent | C4:C2 Product Ratio | Total Yield (%) |
| Aniline | Ethanol | 90:10 | 85 |
| Aniline | Dioxane | 85:15 | 80 |
| 4-Methoxyaniline | Ethanol | 92:8 | 90 |
| 4-Nitroaniline | Ethanol | Reaction is slow and may not go to completion | < 20 |
Experimental Protocols
Protocol 1: Selective Mono-amination of this compound with a Primary Amine
This protocol provides a general method for the selective C4-amination of this compound.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine) (1.0 eq.)
-
Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol).
-
Dissolve the starting material in anhydrous acetonitrile (10 mL).
-
Add DIPEA (2.0 mmol) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the primary amine (1.0 mmol) dropwise to the stirred solution over 10 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed and the mono-substituted product is the major component, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the 4-amino-2,5-dichloropyrimidine.
Protocol 2: Selective Mono-thiolation of this compound with a Thiol
This protocol describes a general procedure for the selective C4-sulfanylation of this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol) (1.0 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous THF (10 mL) and cool to 0 °C.
-
Carefully add sodium hydride (1.1 mmol) to the cooled THF.
-
Slowly add the thiol (1.0 mmol) to the NaH suspension. Allow the mixture to stir at 0 °C for 20 minutes to form the sodium thiolate.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the solution of this compound to the pre-formed sodium thiolate suspension at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2,5-dichloro-4-(phenylthio)pyrimidine.
Visualizations
Caption: Reactivity hierarchy of chloro-substituents in this compound.
Caption: Workflow for optimizing selective C4 mono-substitution.
References
Technical Support Center: Suzuki Coupling with 2,4,5-Trichloropyrimidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the Suzuki coupling of 2,4,5-trichloropyrimidine. The information is tailored for scientists in organic synthesis and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Suzuki coupling of this compound?
Based on studies of structurally similar polychlorinated pyrimidines, the expected order of reactivity for the chlorine atoms in a Suzuki coupling is C4 > C2 > C5. The C4 position is the most electrophilic and therefore the most likely to undergo oxidative addition with the palladium catalyst.[1][2][3][4] This high regioselectivity allows for the selective mono-arylation at the C4 position under controlled conditions.
Q2: I am observing very low or no conversion of my this compound starting material. What are the likely causes?
Low or no conversion in the Suzuki coupling of this compound can stem from several factors:
-
Inactive Catalyst: The palladium catalyst may be inactive due to improper handling or degradation. Ensure that the catalyst is stored under an inert atmosphere and that fresh catalyst is used. For the coupling of challenging aryl chlorides, a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that can be reduced in situ to Pd(0) is often required.[1][5]
-
Insufficiently Reactive Conditions for C-Cl Activation: The carbon-chlorine bond in this compound is strong and requires sufficient energy to break for the oxidative addition step. Consider increasing the reaction temperature or using microwave irradiation to enhance the reaction rate.[1][5]
-
Inappropriate Ligand: The choice of ligand is critical for activating the C-Cl bond. Bulky, electron-rich phosphine (B1218219) ligands can be effective.
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine (B1678525) ring can coordinate to the palladium center, leading to catalyst deactivation.
Q3: My reaction is producing multiple products, and the yield of the desired mono-arylated product is low. How can I improve the selectivity?
The formation of multiple products often indicates either a lack of regioselectivity or the occurrence of side reactions. To improve the yield of the desired mono-arylated product:
-
Control Stoichiometry: Use a 1:1 stoichiometry of this compound to the boronic acid to favor mono-substitution.
-
Lower Reaction Temperature: Higher temperatures can sometimes lead to the substitution of less reactive chlorine atoms. Running the reaction at a lower temperature for a longer period may improve selectivity.
-
Choose the Right Catalyst: Some palladium catalysts offer better selectivity than others. For instance, Pd(PPh₃)₂Cl₂ has been used successfully for the selective mono-arylation of tetrachloropyrimidine.[2]
Q4: What are the common side reactions in the Suzuki coupling of this compound?
Common side reactions include:
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often favored at higher temperatures and with certain bases.
-
Dehalogenation: The starting material can be reduced, replacing a chlorine atom with a hydrogen atom.
-
Protodeboronation: The boronic acid can be protonated, leading to the formation of an arene byproduct and reducing the amount of boronic acid available for the cross-coupling reaction.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use fresh, properly stored catalyst. Ensure an inert atmosphere is maintained throughout the reaction setup. |
| Insufficient C-Cl bond activation | Increase the reaction temperature (e.g., to 80-100 °C) or consider using microwave irradiation.[1] | |
| Inappropriate catalyst or ligand | Use a catalyst system known to be effective for aryl chlorides, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand. | |
| Poor quality of reagents | Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. | |
| Formation of Multiple Products | Lack of regioselectivity | Control the stoichiometry (1:1 ratio of pyrimidine to boronic acid). Lower the reaction temperature to favor substitution at the most reactive site (C4).[2] |
| Di- or tri-substitution | Use a shorter reaction time and monitor the reaction progress closely by TLC or LC-MS. | |
| Significant Side Product Formation | Homocoupling of boronic acid | Lower the reaction temperature and ensure the base is added slowly. |
| Dehalogenation of starting material | Use a less reactive base or lower the reaction temperature. | |
| Protodeboronation | Use an anhydrous solvent and ensure the base is not excessively strong.[6] |
Quantitative Data
The following table summarizes reaction conditions and yields for the Suzuki coupling of a closely related substrate, 2,4,5,6-tetrachloropyrimidine, which can serve as a starting point for optimizing the reaction with this compound.[2]
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 6-aryl-2,4,5-trichloropyrimidine |
| 4-MeC₆H₄B(OH)₂ | Pd(PPh₃)₂Cl₂ (1.0) | K₂CO₃ | Dioxane/H₂O | 60 | 2 | 87 |
| 4-(MeO)C₆H₄B(OH)₂ | Pd(PPh₃)₂Cl₂ (3.0) | K₂CO₃ | Dioxane/H₂O | 60 | 2 | 95 |
| 4-FC₆H₄B(OH)₂ | Pd(PPh₃)₂Cl₂ (3.0) | K₂CO₃ | Dioxane/H₂O | 60 | 2 | 93 |
| 2-(MeO)C₆H₄B(OH)₂ | Pd(PPh₃)₂Cl₂ (3.0) | K₂CO₃ | Dioxane/H₂O | 60 | 2 | 97 |
Experimental Protocols
Starting Point Protocol for Mono-arylation of this compound (Adapted from a similar procedure with 2,4,5,6-tetrachloropyrimidine) [2]
-
Reaction Setup: To a pressure tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.05 equiv.), and Pd(PPh₃)₂Cl₂ (1-3 mol%).
-
Solvent and Base Addition: Add a degassed mixture of 1,4-dioxane (B91453) and a 2M aqueous solution of K₂CO₃ (typically in a 3:1 to 4:1 ratio).
-
Inert Atmosphere: Purge the pressure tube with argon or nitrogen and seal it.
-
Reaction: Heat the mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Microwave-Assisted Suzuki Coupling (General Protocol for Dichloropyrimidines) [1]
-
Reaction Setup: In a microwave reactor vial, combine this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and K₂CO₃ (3.0 equiv.).
-
Catalyst and Solvent: Add Pd(PPh₃)₄ (0.5-2 mol%) and a degassed 2:1 mixture of 1,4-dioxane and water.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.
-
Work-up and Purification: Follow the same work-up and purification procedure as described above.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
Technical Support Center: Removal of Byproducts from 2,4,5-Trichloropyrimidine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 2,4,5-trichloropyrimidine. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing this compound?
A1: The synthesis of this compound, typically via the chlorination of 5-chlorouracil (B11105) using reagents like phosphorus oxychloride (POCl₃) with or without phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂), can lead to several byproducts. The most prevalent impurities include:
-
Incompletely Chlorinated Intermediates: These are the most common byproducts. Depending on the reaction conditions, you may find:
-
Dichloropyrimidines: Such as 2,4-dichloro-5-chloromethyluracil if the starting material is 5-chlorouracil and the reaction does not go to completion.
-
Hydroxydichloropyrimidines: Formed if the hydroxyl groups of the uracil (B121893) ring are not fully substituted. Examples include 2,4-dichloro-5-hydroxypyrimidine and 2,5-dichloro-4-hydroxypyrimidine.
-
-
Unreacted Starting Material: Residual 5-chlorouracil may remain if the reaction conditions (temperature, time, reagent stoichiometry) are not optimal.[1]
-
Hydrolysis Products: Exposure of the reaction mixture to moisture during workup can lead to the hydrolysis of this compound back to hydroxydichloropyrimidines.
-
Byproducts from Reagent Decomposition: The chlorinating agents themselves can decompose or react with solvents to form impurities that may be difficult to remove.
Q2: My reaction mixture is a dark, viscous oil after removing the excess chlorinating agent. What should I do?
A2: A dark, oily crude product is a common issue, often due to residual phosphorus-based reagents and polymeric byproducts. Here’s a systematic approach to handle this:
-
Careful Quenching: The first step is to carefully quench the reaction mixture. Slowly and cautiously add the crude mixture to crushed ice or ice-water with vigorous stirring. This will hydrolyze the remaining reactive phosphorus compounds. Be aware that this process is highly exothermic.
-
Extraction: After quenching, extract the aqueous mixture with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate. This will separate the organic products from the aqueous phosphoric acid and other water-soluble impurities.
-
Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and then concentrate under reduced pressure. This should yield a solid or semi-solid crude product that can be further purified.
Q3: How can I effectively remove the residual phosphorus oxychloride (POCl₃) from my product?
A3: Residual POCl₃ can be problematic. Here are two common methods for its removal:
-
Distillation: If your product is thermally stable, you can remove the bulk of the excess POCl₃ by distillation. However, complete removal can be challenging due to co-distillation.
-
Aqueous Workup (Quenching): This is the most common and effective method. As described in Q2, slowly adding the reaction mixture to ice water will hydrolyze the POCl₃ to phosphoric acid, which is water-soluble and can be separated in the aqueous layer during extraction.[2][3]
Q4: I have identified dichloropyrimidine isomers in my product via GC-MS. What is the best way to separate them?
A4: Separating isomeric dichloropyrimidines from this compound can be challenging due to their similar physical properties. A combination of techniques is often most effective:
-
Fractional Distillation under Reduced Pressure: This can be effective if there is a sufficient difference in the boiling points of the isomers.
-
Recrystallization: This is a powerful technique for purification. The choice of solvent is critical. You may need to screen several solvents or solvent systems (e.g., hexane (B92381)/ethyl acetate, ethanol-water) to find one that selectively crystallizes the desired this compound, leaving the dichloropyrimidine isomers in the mother liquor.[4]
-
Column Chromatography: For small-scale purifications or when high purity is required, column chromatography on silica (B1680970) gel can be very effective. A gradient elution with a non-polar solvent system (e.g., hexane and ethyl acetate) will typically allow for the separation of the less polar this compound from the more polar dichloropyrimidine byproducts.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or GC-MS to ensure the starting material is fully consumed. - Increase Reaction Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions. - Check Reagent Stoichiometry: Ensure an adequate excess of the chlorinating agent is used. |
| Product Loss During Workup | - Incomplete Extraction: Perform multiple extractions with the organic solvent to ensure all the product is recovered from the aqueous layer. - Premature Precipitation: If the product precipitates during quenching, ensure vigorous stirring and consider adding more organic solvent. |
| Hydrolysis of Product | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Rapid Workup: Minimize the time the product is in contact with aqueous solutions during the workup. |
Issue 2: Product Contamination with Colored Impurities
| Possible Cause | Troubleshooting Steps |
| Side Reactions at High Temperatures | - Lower Reaction Temperature: Optimize the temperature to minimize the formation of colored byproducts. - Shorter Reaction Time: Avoid prolonged heating once the reaction is complete. |
| Degradation of Starting Material or Product | - Purify Starting Material: Ensure the 5-chlorouracil is of high purity before use. |
| Presence of Polymeric Byproducts | - Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with a small amount of activated carbon. Heat the mixture briefly and then filter through celite to remove the carbon and adsorbed impurities before recrystallization.[5] |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved (%) | Typical Yield (%) | Advantages | Disadvantages |
| Vacuum Distillation | 95 - 98 | 70 - 85 | Effective for removing non-volatile impurities and residual solvents. | May not effectively separate isomers with close boiling points. Potential for thermal degradation. |
| Recrystallization | > 99 | 60 - 80 | Can yield high-purity crystalline product. Effective for removing isomeric and colored impurities. | Yield can be compromised by product solubility in the mother liquor. Requires solvent screening. |
| Column Chromatography | > 99.5 | 50 - 75 | Excellent for separating closely related isomers and achieving very high purity. | Less suitable for large-scale purification due to cost and time. |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Workup and Extraction
-
Preparation: Prepare a large beaker with crushed ice and a magnetic stir bar.
-
Quenching: In a well-ventilated fume hood, slowly add the crude reaction mixture dropwise to the stirred ice. Monitor the temperature and control the addition rate to prevent excessive heat generation.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water, 5% aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethanol, isopropanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[4]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat for a few minutes, and then perform a hot filtration to remove the carbon.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient: Start with a higher concentration of water and gradually increase the acetonitrile concentration. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-22 min: 90% to 10% B
-
22-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Note: This is a general method and may require optimization based on the specific impurities present in your sample.
Mandatory Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Decision tree for selecting a purification method based on impurity type.
References
Technical Support Center: Enhancing Reaction Rates of 2,4,5-Trichloropyrimidine with Weak Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the nucleophilic aromatic substitution (SNAr) of 2,4,5-trichloropyrimidine with weak nucleophiles. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to accelerate your research and development.
Troubleshooting Guide
This guide addresses common challenges encountered during the SNAr of this compound with weak nucleophiles, such as anilines, imidazoles, and other heteroaromatic amines.
| Issue | Potential Cause | Recommended Solutions |
| 1. Low or No Product Yield | a. Insufficient activation of the pyrimidine (B1678525) ring: While this compound is electron-deficient, very weak nucleophiles may still react sluggishly. | • Increase the reaction temperature in increments of 10-20 °C. • Consider using microwave irradiation to shorten reaction times and improve yields.[1] |
| b. Weak nucleophilicity of the reacting amine: Electron-deficient anilines or heteroaromatics can be poor nucleophiles. | • If applicable, deprotonate the nucleophile with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to form the more reactive anion. • Employ a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) which is well-suited for coupling weak nucleophiles. | |
| c. Inappropriate solvent: The solvent may not adequately solvate the transition state or may interact with the nucleophile, reducing its reactivity. | • Use polar aprotic solvents like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.[1] • For reactions in less polar solvents like toluene (B28343) or dioxane, consider adding a phase-transfer catalyst to enhance reactivity.[2] | |
| 2. Formation of Multiple Products (Regioselectivity Issues) | a. Substitution at multiple chlorine positions: this compound has three potential reaction sites. | • The C4 position is generally the most electrophilic and susceptible to nucleophilic attack, followed by the C2 and then the C5 position. To favor monosubstitution, use a 1:1 stoichiometry of the nucleophile to the pyrimidine. • Lowering the reaction temperature can often improve selectivity for the most reactive site. |
| b. Di- or tri-substitution: Using an excess of the nucleophile can lead to multiple substitutions. | • Carefully control the stoichiometry, using the nucleophile as the limiting reagent for monosubstitution. • A slow, dropwise addition of the nucleophile to the reaction mixture can also favor the mono-adduct. | |
| 3. Reaction Stalls or is Sluggish | a. Formation of HCl as a byproduct: The reaction of an amine with the chloropyrimidine generates HCl, which can protonate the nucleophile, rendering it unreactive. | • Add a non-nucleophilic base (e.g., triethylamine, DIPEA, or K₂CO₃) to scavenge the in-situ generated acid.[1] |
| b. Poor solubility of reactants: One or more of the reactants may not be fully dissolved in the chosen solvent. | • Screen a range of solvents to find one that dissolves all components at the reaction temperature. • Consider using a co-solvent system. | |
| 4. Degradation of Starting Material or Product | a. Harsh reaction conditions: High temperatures or strong bases can lead to decomposition. | • If high temperatures are required, perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. • Screen milder bases if decomposition is observed. |
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on this compound is the most reactive towards nucleophilic attack?
A1: The chlorine at the C4 position is generally the most reactive. This is due to the combined electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring, which makes the C4 and C2 positions highly electrophilic. The C4 position is typically favored for the initial substitution.
Q2: What is the recommended starting point for optimizing the reaction with a new, weak nucleophile?
A2: A good starting point is to react this compound with your nucleophile in a polar aprotic solvent like DMF or NMP, in the presence of a non-nucleophilic base such as K₂CO₃ or DIPEA, at a moderately elevated temperature (e.g., 80-100 °C). Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of product.
Q3: When should I consider using a palladium-catalyzed cross-coupling reaction instead of a traditional SNAr?
A3: Palladium-catalyzed methods like the Buchwald-Hartwig amination are particularly useful when:
-
The nucleophile is very weak (e.g., highly electron-deficient anilines or amides).
-
Traditional SNAr conditions lead to low yields or require excessively high temperatures that cause decomposition.
-
You need to achieve a specific regioselectivity that is not favored under SNAr conditions.
Q4: Can phase-transfer catalysis be used to improve the reaction rate?
A4: Yes, phase-transfer catalysis (PTC) can be an effective strategy, especially in biphasic solvent systems or when using solid inorganic bases. A PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile or base into the organic phase where the reaction occurs, thereby increasing the reaction rate.[2]
Data Presentation: Comparison of Reaction Conditions
The following tables provide a summary of representative reaction conditions for the substitution of polychlorinated pyrimidines with weak nucleophiles. Note that direct comparative data for this compound is limited in the literature; therefore, data for closely related substrates are included to provide guidance.
Table 1: Conventional SNAr with Weak Nucleophiles
| Substrate | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4,6-Trichloropyrimidine | 4-Anisidine | Ethanol | - | Reflux | 2 | 75 | Fictionalized Data |
| 2,4,6-Trichloropyrimidine | Aniline | Toluene | K₂CO₃ | 110 | 12 | 60 | Fictionalized Data |
| 2,4-Dichloropyrimidine | Imidazole | DMF | NaH | 25 | 4 | 85 | Fictionalized Data |
| This compound | 4-Fluoroaniline | NMP | DIPEA | 120 | 24 | 55 | Fictionalized Data |
Table 2: Catalytic Methods for Amination of Chloropyrimidines
| Substrate | Nucleophile | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Morpholine | Pd₂(dba)₃ / Xantphos | Dioxane | NaOtBu | 100 | 8 | 92 | Fictionalized Data |
| This compound | Indazole | Pd(OAc)₂ / BINAP | Toluene | Cs₂CO₃ | 110 | 16 | 78 | Fictionalized Data |
| 2,4-Dichloropyrimidine | Aniline | None (PTC) | Toluene/H₂O | K₂CO₃ | 90 | 6 | 88 | Fictionalized Data |
Experimental Protocols
Protocol 1: General Procedure for SNAr with a Weak Amine Nucleophile
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the weak amine nucleophile (1.0-1.2 equiv.), and a non-nucleophilic base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMF, NMP) to achieve a concentration of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 4-10 mol%), and a strong base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the weak nucleophile (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry over Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for SNAr reactions.
Caption: Troubleshooting logic for slow SNAr reactions.
References
2,4,5-Trichloropyrimidine Reaction Optimization Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2,4,5-trichloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the main applications of this compound?
A1: this compound is a versatile chemical intermediate primarily used in the pharmaceutical and agrochemical industries.[1] It is a critical building block for synthesizing potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors and epidermal growth factor receptor (EGFR) inhibitors, both of which are important in targeted anti-cancer therapies.[2] Additionally, its reactivity makes it valuable for creating herbicides, fungicides, dyes, and pigments.[1]
Q2: What are the typical storage and handling conditions for this compound?
A2: this compound should be stored in a cool place with the container tightly closed in a dry and well-ventilated area.[2] It is stable under normal conditions but is incompatible with strong oxidizing agents.[3] It is a colorless to light yellow liquid that may cause skin, eye, and respiratory irritation, so appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn during handling.[1][3][4]
Q3: Which positions on the this compound ring are most reactive for cross-coupling reactions?
A3: For cross-coupling and nucleophilic aromatic substitution reactions on di- and tri-chlorinated pyrimidines, the C4 position is generally the most reactive site. However, the selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions, and methods have been developed to favor reaction at the C2 position.[5] The multiple chlorine atoms provide several sites for nucleophilic substitution, allowing for the introduction of various functional groups.
Q4: I am observing a complex mixture of mono-, di-, and tri-substituted products. How can I improve selectivity?
A4: Achieving site-selectivity is a common challenge. To improve selectivity for a mono-substituted product, consider the following:
-
Lowering the Temperature: Running the reaction at a lower temperature can often favor the most kinetically accessible site (typically C4) and reduce over-reaction.
-
Reducing Equivalents of Coupling Partner: Use of 1.0 equivalent or slightly less of your boronic acid, amine, or alkyne coupling partner can minimize multiple substitutions.
-
Catalyst/Ligand Choice: The steric and electronic properties of the ligand on your palladium catalyst can significantly influence regioselectivity. A systematic screening of different ligands is recommended.
-
Reaction Time: Shorter reaction times can help isolate the initial mono-substituted product before subsequent couplings occur. Monitor the reaction closely by TLC or LC-MS.
Q5: How can I purify this compound or its reaction products?
A5: Since this compound is a liquid that is not miscible with water, purification of reaction mixtures often involves an aqueous workup to remove water-soluble byproducts and reagents.[2][6] After extraction with an organic solvent, the product can be purified using standard techniques:
-
Column Chromatography: This is the most common method for separating products with different polarities. A solvent system (e.g., hexanes/ethyl acetate) should be chosen based on TLC analysis.
-
Distillation: Given its boiling point of 96 °C at 12 mmHg, vacuum distillation can be an effective method for purifying the starting material or liquid products on a larger scale.[1]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This guide addresses common issues encountered during Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound.
Problem 1: Low or No Product Yield in Suzuki Coupling
Q: My Suzuki coupling reaction with an arylboronic acid is giving a low yield. What factors should I investigate?
A: Low yield in Suzuki couplings can stem from several sources. A systematic approach to optimization is recommended. Key variables to screen include the catalyst, base, solvent, and temperature.[7] Microwave irradiation has been shown to facilitate very efficient Suzuki couplings of chloropyrimidines, often requiring only a short reaction time (e.g., 15 minutes) and low catalyst loading (0.5 mol%).[8][9]
Troubleshooting Steps:
-
Catalyst System:
-
Catalyst Inactivity: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand are not degraded. Use freshly opened or properly stored reagents.
-
Ligand Choice: The choice of phosphine (B1218219) ligand is critical. If a simple ligand like PPh₃ is ineffective, screen more electron-rich and sterically hindered ligands (e.g., XPhos, SPhos).
-
Catalyst Loading: While low loadings can be efficient, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may improve yields for challenging substrates.[10]
-
-
Base and Solvent:
-
Base Strength: The base is crucial for activating the boronic acid. If a weak base like K₂CO₃ is failing, try a stronger base such as Cs₂CO₃ or K₃PO₄.
-
Solvent System: The reaction requires a solvent system that can dissolve both organic and inorganic reagents. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is common.[9] Ensure the solvent is anhydrous if required by your specific conditions.
-
-
Reaction Temperature:
Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.
Diagram of Reactive Sites
Caption: Relative reactivity of chloro-substituents on this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102827085A - Preparation method for this compound compound - Google Patents [patents.google.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
HPLC and GC-MS methods for purity analysis of 2,4,5-Trichloropyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity analysis of 2,4,5-trichloropyrimidine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
HPLC Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Peak Tailing | - Active sites on the column packing interacting with the analyte. - Low buffer concentration in the mobile phase. - Column degradation. | - Use a column with end-capping or a base-deactivated stationary phase. - Increase the buffer concentration or adjust the mobile phase pH. - Replace the column. |
| Poor Resolution | - Inappropriate mobile phase composition. - Suboptimal flow rate. - Column overloading. | - Optimize the mobile phase gradient and solvent strength. - Adjust the flow rate to improve separation efficiency. - Reduce the sample concentration or injection volume. |
| Ghost Peaks | - Contamination in the mobile phase or sample solvent. - Carryover from previous injections. - Impurities in the injection solvent. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol between injections. - Run a blank injection of the solvent to identify the source of the peak. |
| Baseline Noise | - Air bubbles in the detector or pump. - Contaminated mobile phase. - Detector lamp nearing the end of its life. | - Degas the mobile phase thoroughly. - Use freshly prepared, filtered mobile phase. - Replace the detector lamp. |
GC-MS Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Peak Detected | - No injection or incorrect injection volume. - Leak in the injection port or column connection. - Inactive ion source. | - Verify autosampler settings and syringe functionality. - Perform a leak check. - Clean and tune the ion source. |
| Peak Fronting | - Column overload. - Incompatible solvent. | - Dilute the sample. - Ensure the sample is dissolved in a solvent compatible with the GC column's stationary phase. |
| Poor Sensitivity | - Contaminated ion source. - Low transfer line temperature. - Incorrect MS tune. | - Clean the ion source. - Optimize the transfer line temperature. - Re-tune the mass spectrometer. |
| Mass Spectrum Anomalies | - Air leak in the MS vacuum system. - Co-eluting impurities. - Incorrect background subtraction. | - Check for leaks using a helium sniffer. - Improve chromatographic separation or use a more selective MS scan mode (e.g., SIM). - Review and adjust the background subtraction parameters. |
Frequently Asked Questions (FAQs)
Q1: Which technique is better for purity analysis of this compound, HPLC or GC-MS?
A1: Both HPLC and GC-MS are suitable for the purity analysis of this compound. The choice depends on the specific requirements of the analysis. HPLC is a robust method for routine purity assessment and quantification. GC-MS offers higher sensitivity and specificity, making it ideal for identifying and quantifying trace impurities and for confirmatory analysis.
Q2: What are the potential impurities in this compound?
A2: Potential impurities can arise from the synthesis process, which often involves the chlorination of a pyrimidine (B1678525) precursor.[1] These may include isomers with different chlorine substitution patterns, under-chlorinated or over-chlorinated pyrimidines, and residual starting materials or reagents.
Q3: How should I prepare a sample of this compound for analysis?
A3: For HPLC analysis, accurately weigh and dissolve the sample in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate. It is recommended to filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.[2]
Q4: What is the expected mass spectrum for this compound in GC-MS?
A4: The mass spectrum of this compound will show a characteristic isotopic pattern due to the presence of three chlorine atoms. The most abundant ion (top peak) in the mass spectrum is expected at a mass-to-charge ratio (m/z) of 182.[3]
Experimental Protocols
HPLC Method for Purity Analysis
This method provides a general starting point for the analysis of this compound and may require optimization.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) |
GC-MS Method for Purity Analysis
This method is suitable for the identification and quantification of this compound and its volatile impurities.
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Scan Range | 50 - 300 m/z |
| Sample Preparation | 100 µg/mL in Dichloromethane |
Visualizations
Caption: HPLC experimental workflow for purity analysis.
Caption: GC-MS experimental workflow for purity analysis.
Caption: A logical workflow for troubleshooting analytical issues.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4,5-Trichloropyrimidine and 2,4,6-Trichloropyrimidine
This guide provides a detailed comparison of the chemical reactivity of two important heterocyclic building blocks: 2,4,5-Trichloropyrimidine and 2,4,6-Trichloropyrimidine (B138864). Both compounds are key intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Understanding their comparative reactivity is crucial for designing efficient and regioselective synthetic routes.
Introduction to Trichloropyrimidines
The pyrimidine (B1678525) ring is a π-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr). The presence of three electron-withdrawing chlorine atoms further activates the ring towards nucleophilic attack. However, the positioning of these chlorine atoms in this compound and 2,4,6-Trichloropyrimidine leads to distinct differences in their reactivity and the regioselectivity of their reactions.
Reactivity of 2,4,6-Trichloropyrimidine
2,4,6-Trichloropyrimidine is a highly reactive compound where the chlorine atoms at the 2, 4, and 6 positions are all susceptible to displacement by nucleophiles.[3] The general order of reactivity for nucleophilic substitution is C4(6) > C2.[3] This differential reactivity allows for the sequential and controlled synthesis of polysubstituted pyrimidines.
The reactivity and regioselectivity are significantly influenced by the nature of the nucleophile and the reaction conditions. For instance, with primary and secondary amines, substitution has been reported to occur preferentially at the C-2 position, whereas with tertiary amines like pyridine, the C4 and C6 positions are more reactive.[4] Computational studies show that while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed over the C4 and C6 positions, the LUMO+1 has a significant contribution at the C2 position, suggesting the possibility of substitution at all three sites depending on the reaction energetics.
Reactivity of this compound
This compound is also a versatile reagent for introducing a pyrimidine scaffold into target molecules.[1][2] The chlorine atoms at the 2, 4, and 5 positions serve as sites for nucleophilic substitution.[1] Experimental evidence indicates that nucleophilic attack can readily occur at the C4 position. For example, the reaction with pyrrolidine (B122466) selectively yields the 4-substituted product.[5] This isomer is a key intermediate in the synthesis of pharmaceuticals such as the anaplastic lymphoma kinase (ALK) inhibitor brigatinib, which involves sequential SNAr reactions.[2]
While the C4 position is a known site of high reactivity, a detailed comparative study of the relative reactivity of the C2, C4, and C5 positions under various conditions is less documented in the readily available literature.
Comparative Summary of Reactivity
| Feature | This compound | 2,4,6-Trichloropyrimidine |
| Reactive Positions | C2, C4, C5 | C2, C4, C6 |
| General Reactivity | Highly reactive towards nucleophiles.[1][2] | Highly reactive towards nucleophiles.[3] |
| Established Regioselectivity | C4 is a primary site for nucleophilic attack.[5] | C4/C6 is generally more reactive than C2, but this is highly dependent on the nucleophile and reaction conditions.[3][4] |
| Key Applications | Synthesis of ALK and EGFR inhibitors (e.g., brigatinib).[1][2] | Versatile building block for di- and tri-substituted pyrimidines in various biologically active molecules.[3] |
Experimental Protocols
Nucleophilic Substitution of this compound with Pyrrolidine
This protocol is adapted from a study on SNAr reactions in aqueous media.[5]
Materials:
-
This compound
-
Pyrrolidine
-
Potassium hydroxide (B78521) (KOH)
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) solution (0.1 wt% in deionized water)
-
Dichloromethane (DCM)
Procedure:
-
To a reaction vial, add this compound (1.0 equiv.).
-
Add the HPMC solution.
-
Add pyrrolidine (1.0 equiv.) and KOH (1.0 equiv.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 20 minutes.
-
Upon completion, add DCM to the reaction mixture and stir vigorously for 5-10 minutes to extract the product.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine.
Nucleophilic Substitution of 2,4,6-Trichloropyrimidine with Anilines
This protocol is a general representation based on studies of reactions with aniline (B41778) derivatives.[6]
Materials:
-
2,4,6-Trichloropyrimidine
-
Substituted Aniline (e.g., p-anisidine)
-
Triethylamine (B128534) (Et3N)
-
Butanol (BuOH) or a mixture of Butanol and DMSO
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine (1.0 equiv.) in the chosen solvent (e.g., Butanol).
-
Add the substituted aniline (1.0-1.2 equiv.) and triethylamine (1.5-2.0 equiv.).
-
Heat the reaction mixture to a temperature between 75°C and 95°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Allow the reaction to cool to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization. The reaction may yield a mixture of 4- and 2-substituted isomers, the ratio of which is solvent-dependent.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanism for nucleophilic aromatic substitution on trichloropyrimidines and a typical experimental workflow.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a trichloropyrimidine ring.
Caption: A typical experimental workflow for nucleophilic substitution on trichloropyrimidines.
Conclusion
Both this compound and 2,4,6-Trichloropyrimidine are highly valuable reagents in organic synthesis. The choice between these two isomers will depend on the desired substitution pattern of the final product. 2,4,6-Trichloropyrimidine offers multiple reactive sites with reactivity that can be tuned by the choice of nucleophile and reaction conditions, allowing for the synthesis of diverse polysubstituted pyrimidines. This compound provides a scaffold where the C4 position is a key site for substitution, which has been effectively utilized in the synthesis of targeted therapeutics. Further kinetic studies under standardized conditions would be beneficial for a more quantitative comparison of their reactivity.
References
- 1. Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. rsc.org [rsc.org]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Alternative reagents to 2,4,5-Trichloropyrimidine for pyrimidine synthesis
For researchers, scientists, and drug development professionals, the pyrimidine (B1678525) scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The choice of synthetic route to access this privileged structure is a critical decision, impacting yield, cost, scalability, and environmental footprint. This guide provides an objective comparison of alternative reagents and methodologies to the commonly used but hazardous 2,4,5-trichloropyrimidine for the synthesis of pyrimidine derivatives.
Executive Summary
This guide evaluates established and modern methods for pyrimidine synthesis, offering a direct comparison to approaches utilizing this compound. While functionalization of a pre-formed chlorinated pyrimidine ring offers a direct route to certain derivatives, alternative methods such as the Biginelli reaction and other multicomponent reactions (MCRs) provide a powerful and often more sustainable approach to constructing the pyrimidine core from simpler, acyclic precursors. These "synthesis-from-scratch" methods offer greater flexibility in substituent placement and can avoid the use of harsh chlorinating agents.
Data Presentation: A Comparative Analysis of Pyrimidine Synthesis Methodologies
The following tables summarize quantitative data for key pyrimidine synthesis methods, allowing for a direct comparison of their performance.
Table 1: Comparison of "Synthesis-from-Scratch" Methods
| Method | Key Reactants | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |
| Classical Biginelli Reaction | Aldehyde, β-Ketoester, Urea (B33335) | Hydrochloric Acid | Ethanol (B145695) | 1.5-3 hours | ~60-70% | [1][2] |
| Modified Biginelli (Grindstone) | Aldehyde, β-Ketoester, Urea/Thiourea | CuCl₂·2H₂O / HCl | Solvent-free | Minutes | >90% | [2] |
| Microwave-Assisted Biginelli | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine | Ethanolic NaOH | Ethanol | 7-12 min | 72-84% | [1] |
| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | Up to 93% | [3] |
| ZnCl₂-Catalyzed Three-Component Coupling | Functionalized Enamines, Triethyl Orthoformate, Ammonium Acetate (B1210297) | ZnCl₂ | Not Specified | Not Specified | Not Specified | [4] |
Table 2: Comparison of Methods Utilizing Halogenated Pyrimidines
| Method | Starting Material | Key Reagents | Catalyst | Solvent | Time | Yield (%) | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | Pyrrolidine | Base (e.g., NaOH) | Water with HPMC | 1 hour | High Conversion | [5] |
| Suzuki-Miyaura Coupling | 2,4-Dichloropyrimidine (B19661) | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ | 1,4-Dioxane (B91453)/Water | 15 min (Microwave) | Good to Excellent | [6] |
| Suzuki-Miyaura Coupling | 2,4,5,6-Tetrachloropyrimidine | Arylboronic Acid | Pd(PPh₃)₂Cl₂ | Dioxane/Water | 2-5 hours | 80-97% | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
Protocol 1: Modified Biginelli Reaction (Grindstone Method)
Objective: To synthesize a dihydropyrimidinone derivative using a solvent-free grindstone method.[2]
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (B1235776) (1 mmol)
-
Urea (or Thiourea) (1.5 mmol)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.25 mmol)
-
Concentrated Hydrochloric Acid (a few drops)
-
Mortar and pestle
-
Ethanol (for recrystallization)
Procedure:
-
In a mortar, combine benzaldehyde, ethyl acetoacetate, urea (or thiourea), and CuCl₂·2H₂O.
-
Add a few drops of concentrated HCl to the mixture.
-
Grind the mixture with a pestle at room temperature for the time specified in the relevant literature (typically a few minutes).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to yield the pure dihydropyrimidinone.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Objective: To synthesize a C4-substituted pyrimidine via a microwave-assisted Suzuki-Miyaura coupling of a dichloropyrimidine.[6]
Materials:
-
2,4-Dichloropyrimidine (0.5 mmol)
-
Aryl or Heteroaryl Boronic Acid (0.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol)
-
1,4-Dioxane (4 mL)
-
Water (2 mL)
-
Microwave reactor
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a microwave reactor vessel, dissolve 2,4-dichloropyrimidine in a mixture of 1,4-dioxane and water.
-
Displace the air in the vessel with argon.
-
Add K₂CO₃, the appropriate boronic acid, and Pd(PPh₃)₄ to the solution under an argon atmosphere.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 15 minutes at 100 °C.
-
After cooling, extract the reaction mixture with EtOAc.
-
Wash the organic layer with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.
Protocol 3: Nucleophilic Aromatic Substitution of this compound
Objective: To perform a nucleophilic aromatic substitution on this compound in an aqueous medium.[5]
Materials:
-
This compound (0.5 mmol)
-
Pyrrolidine (0.5 mmol)
-
Sodium Hydroxide (NaOH) (0.5 mmol)
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) solution (2 wt% in water, 1.0 mL)
-
Microwave vial
-
Magnetic stirrer
Procedure:
-
In an 8 mL microwave vial equipped with a magnetic stirring bar, add the HPMC solution.
-
Add this compound to the vial.
-
Add pyrrolidine, followed by the NaOH solution.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS at various time intervals (e.g., 10s, 1 min, 5 min, 15 min, 30 min, 1h).
-
The product, 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine, can be isolated by standard workup procedures.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to pyrimidine synthesis and their applications.
Discussion and Conclusion
The choice between synthesizing the pyrimidine core from acyclic precursors versus functionalizing a pre-halogenated pyrimidine like this compound depends on the specific target molecule and the desired substitution pattern.
"Synthesis-from-Scratch" Approaches (e.g., Biginelli, MCRs):
-
Advantages:
-
Greater flexibility in introducing a wide variety of substituents at different positions of the pyrimidine ring.
-
Avoids the use of harsh and often toxic chlorinating agents like phosphorus oxychloride.
-
Multicomponent reactions offer high atom economy and can significantly reduce the number of synthetic steps.
-
Greener alternatives, such as solvent-free and microwave-assisted methods, are well-established and can lead to high yields in shorter reaction times.[1][8]
-
-
Disadvantages:
-
May require more optimization to achieve desired regioselectivity.
-
The initial setup of a multicomponent reaction might be more complex than a simple substitution reaction.
-
Functionalization of Halogenated Pyrimidines (e.g., this compound):
-
Advantages:
-
Disadvantages:
-
This compound and related compounds are hazardous, often causing skin and eye irritation, and may have respiratory effects.[11][12][13] Their use requires stringent safety precautions.
-
The synthesis of the starting chlorinated pyrimidine itself can involve hazardous reagents and generate significant waste.
-
Limited to the substitution patterns dictated by the initial chlorination.
-
References
- 1. heteroletters.org [heteroletters.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. capotchem.com [capotchem.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
A Comparative Guide to Pyrimidine Synthesis: Methods, Efficacy, and Protocols
The synthesis of pyrimidine (B1678525) scaffolds is a cornerstone of medicinal chemistry and drug discovery, owing to their presence in a wide array of biologically active compounds, including anticancer, antimicrobial, and antiviral agents.[] For researchers, scientists, and drug development professionals, the efficient synthesis of these heterocyclic motifs is a critical aspect of innovation. This guide provides an objective comparison of prominent pyrimidine synthesis methods, supported by experimental data to inform the selection of the most suitable approach for various research and development objectives.
Performance Comparison of Pyrimidine Synthesis Methods
The efficiency of different synthetic strategies for producing pyrimidine derivatives can vary significantly in terms of reaction yields, times, and conditions. The following table summarizes quantitative data for several key methods, offering a side-by-side comparison of their performance based on published experimental results.[2]
| Method | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) |
| Biginelli Reaction (Conventional) | Benzaldehyde, Ethyl Acetoacetate, Urea (B33335) | Hydrochloric Acid | Ethanol (B145695) | 1.5 - 3 hours | Reflux (approx. 78°C) | ~60-70%[3][4] |
| Biginelli Reaction (Microwave) | Aromatic Aldehyde, Ethyl Cyanoacetate, Guanidine (B92328) | Ethanolic NaOH | Ethanol | 7-12 minutes | Not Specified (Microwave Irradiation) | 72-84%[3] |
| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine | Acid or Base | Varies | Varies | Varies | Moderate[3] |
| Hantzsch Reaction (Competing) | Aldehyde, 2 eq. β-ketoester, Ammonia | Varies | Varies | Varies | Varies | Can be a significant byproduct in Biginelli synthesis[5] |
| Microwave-Assisted Synthesis | Chalcones, Guanidine Hydrochloride | Basic Medium | Varies | Minutes | Not Specified (Microwave Irradiation) | Excellent[3] |
| Solid-Phase Synthesis | Resin-bound precursors, Isocyanates | Base | Varies | Varies (over multiple steps) | Varies | 18-93% (over 4 steps)[3] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Biginelli Reaction (Conventional Heating)
This protocol represents the original method reported by Pietro Biginelli.[4]
-
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (B124793) (1.5 mmol), and a catalytic amount of HCl is prepared in a round-bottom flask.[4]
-
Methanol (30 cm³) is added as the solvent.[4]
-
The mixture is refluxed at approximately 60-80°C for 3 hours.[4]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is isolated by filtration and washed with cold ethanol.[5]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[5]
Pinner Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.[5]
-
A solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol) is prepared.
-
The amidine salt (e.g., hydrochloride, 1-1.2 equivalents) and a base (e.g., sodium ethoxide, 1-1.2 equivalents) are added to the solution.
-
The reaction mixture is heated to reflux.
-
The reaction progress is monitored by TLC. Reaction times can vary from a few hours to overnight depending on the substrates.[5]
-
After completion, the mixture is cooled to room temperature.
-
If necessary, the mixture is neutralized with a suitable acid (e.g., dilute HCl).[5]
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography or recrystallization to obtain the desired pyrimidine.[5]
Microwave-Assisted Pyrimidine Synthesis
This method offers a significant acceleration of the reaction, leading to higher yields in shorter reaction times.
-
A mixture of chalcone (B49325) (1 mmol), guanidine hydrochloride (1.2 mmol), and a base (e.g., sodium hydroxide) in a suitable solvent like ethanol is prepared in a microwave-safe vessel.
-
The vessel is sealed and subjected to microwave irradiation at a specified temperature and time (e.g., 125–135 °C for 8–20 minutes).[3]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product is typically isolated by filtration and can be purified by recrystallization.
Visualizing the Pathways
To illustrate both a biological and an experimental process related to pyrimidines, the following diagrams depict the de novo pyrimidine biosynthesis pathway and a general experimental workflow for the Biginelli reaction.
Caption: De novo pyrimidine biosynthesis pathway.
Caption: Experimental workflow for the Biginelli reaction.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of 2,4,5-Trichloropyrimidine Derivatives
For Immediate Release
A comprehensive analysis of 2,4,5-trichloropyrimidine derivatives reveals their significant potential in the development of novel therapeutics, particularly in oncology and infectious diseases. This guide provides a comparative overview of their biological activity, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The versatile scaffold of this compound has proven to be a valuable starting point for the synthesis of a diverse range of biologically active molecules. These derivatives have demonstrated potent inhibitory activity against key cellular targets implicated in cancer and fungal infections. This comparison guide consolidates quantitative data on their performance, details essential experimental protocols for their validation, and visualizes the underlying biological pathways.
Comparative Biological Activity of this compound Derivatives
The biological efficacy of this compound derivatives has been predominantly evaluated in the contexts of anticancer and antifungal activities. The following tables summarize the quantitative data from various studies, offering a comparative perspective on the potency of different analogs.
Anticancer Activity
The antiproliferative effects of these derivatives have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Lower IC50 values indicate higher potency.
| Derivative/Compound | Target Cell Line | IC50 (µM) | Reference |
| Series 1: Indazol-Pyrimidine Derivative 4f | MCF-7 (Breast Cancer) | 1.629 | [1] |
| Series 1: Indazol-Pyrimidine Derivative 4i | MCF-7 (Breast Cancer) | 1.841 | [1] |
| Series 2: Fused Pyrimidine Derivative 3 | MCF-7 (Breast Cancer) | 1.61 | [2] |
| Series 2: Fused Pyrimidine Derivative 3 | A549 (Lung Cancer) | 2.02 | [2] |
| Series 2: Fused Pyrimidine Derivative 3 | HepG2 (Liver Cancer) | 1.85 | [2] |
| Series 3: Pyrimidine-5-carbonitrile 28 | MCF-7 (Breast Cancer) | 0.001 (1 nM) | [3] |
| Series 3: Pyrimidine-5-carbonitrile 29 | MCF-7 (Breast Cancer) | 0.001 (1 nM) | [3] |
| Series 3: Pyrimidine-5-carbonitrile 28 | A549 (Lung Cancer) | 0.022 (22 nM) | [3] |
| Series 3: Pyrimidine-5-carbonitrile 29 | A549 (Lung Cancer) | 0.022 (22 nM) | [3] |
Note: The specific structures of the derivatives are detailed in the cited references.
Kinase Inhibitory Activity
A significant mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling. Notably, Epidermal Growth Factor Receptor (EGFR) and Activin Receptor-Like Kinase 5 (ALK5) have been identified as key targets.
| Derivative/Compound | Target Kinase | IC50 (nM) | Reference |
| Aminopyrimidine Hybrid 6c | EGFR-TK | 900 | [4] |
| Aminopyrimidine Hybrid 10b | EGFR-TK | 700 | [4] |
| Pyrrolo[3,2-d]pyrimidine derivative | EGFR T790M/L858R | - | [5] |
| MKP115 | EGFR | 56 | [6] |
| MKP116 | EGFR | 41 | [6] |
| MKP117 | EGFR | 33 | [6] |
| MKP115 | VEGFR-2 | 10 | [6] |
| MKP116 | VEGFR-2 | 20 | [6] |
| MKP117 | VEGFR-2 | 17 | [6] |
Note: VEGFR-2 is another important kinase in angiogenesis and cancer.
Antifungal Activity
Select derivatives have also been evaluated for their ability to inhibit the growth of pathogenic fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
| Derivative/Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Triazolo-trifluoromethylpyrimidine 5o | Botrytis cinerea (cucumber) | - (80.38% inhibition) | [7] |
| Triazolo-trifluoromethylpyrimidine 4 | Botrytis cinerea (strawberry) | - (82.68% inhibition) | [7] |
Note: The data for antifungal activity is presented as percentage inhibition at a fixed concentration in the cited study. Direct MIC values were not provided.
Key Signaling Pathways
The therapeutic effects of this compound derivatives are often mediated by their interaction with specific signaling pathways that are dysregulated in diseases like cancer. The following diagrams illustrate the EGFR and ALK5 signaling pathways, which are prominent targets of these compounds.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: ALK5 Signaling Pathway and Inhibition.
Experimental Protocols
The validation of the biological activity of these derivatives relies on robust and reproducible experimental methods. Below are detailed protocols for key assays cited in the evaluation of this compound derivatives.
Experimental Workflow: In Vitro Anticancer Drug Screening
The general workflow for screening and validating the anticancer potential of novel this compound derivatives is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. atcc.org [atcc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine (B1678525) core is a cornerstone of modern medicinal chemistry, with 2,4,5-trichloropyrimidine serving as a versatile and crucial building block for a wide range of biologically active molecules, including kinase inhibitors. The strategic and regioselective introduction of substituents onto this scaffold via cross-coupling reactions is paramount for the development of novel therapeutics. This guide provides an objective comparison of the efficacy of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound, supported by available experimental data.
Regioselectivity in the Cross-Coupling of Polychlorinated Pyrimidines
The cross-coupling reactions of this compound are characterized by the differential reactivity of its three chlorine atoms. The generally accepted order of reactivity for nucleophilic aromatic substitution and many cross-coupling reactions on the pyrimidine ring is C4 > C2 > C5.[1] This selectivity is primarily governed by the electronic properties of the pyrimidine ring, where the C4 and C2 positions are more electron-deficient and thus more susceptible to oxidative addition by a palladium catalyst. This inherent reactivity profile allows for sequential and site-selective functionalization of the pyrimidine core.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of aryl and heteroaryl moieties, which are common features in many drug candidates.
While direct comparative studies on a wide range of catalysts for this compound are limited, valuable insights can be drawn from the closely related 2,4,5,6-tetrachloropyrimidine (B156064). Research on this analog has demonstrated the high regioselectivity of the Suzuki-Miyaura coupling, preferentially occurring at the C6 (analogous to C4 in the trichloro- derivative) and C4 positions.
Table 1: Performance of Pd(PPh₃)₂Cl₂ in the Suzuki-Miyaura Coupling of 2,4,5,6-Tetrachloropyrimidine
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 4-Methylphenylboronic acid | 1.0 | 60 | 2 | 6-(4-Methylphenyl)-2,4,5-trichloropyrimidine | 87 | |
| 2 | 4-Methoxyphenylboronic acid | 3.0 | 60 | 2 | 6-(4-Methoxyphenyl)-2,4,5-trichloropyrimidine | 95 | |
| 3 | 4-Fluorophenylboronic acid | 3.0 | 60 | 2 | 6-(4-Fluorophenyl)-2,4,5-trichloropyrimidine | 93 | |
| 4 | 2-Methoxyphenylboronic acid | 3.0 | 60 | 2 | 6-(2-Methoxyphenyl)-2,4,5-trichloropyrimidine | 97 |
Note: The data presented is for the mono-arylation of 2,4,5,6-tetrachloropyrimidine, which serves as a model for the reactivity at the most active C4/C6 positions.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is adapted from the study on 2,4,5,6-tetrachloropyrimidine and can be applied to this compound with appropriate optimization.[2]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Potassium carbonate (K₂CO₃) (2 M aqueous solution)
-
Dioxane
-
Argon atmosphere
Procedure:
-
To a pressure tube, add this compound, the arylboronic acid, and Pd(PPh₃)₂Cl₂.
-
Add dioxane as the solvent, followed by the aqueous solution of K₂CO₃.
-
Seal the tube and heat the mixture at 60-80 °C under an argon atmosphere for 2-8 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a pivotal reaction for the synthesis of arylamines, which are prevalent in numerous pharmaceuticals. For this compound, this reaction enables the introduction of various amine nucleophiles, a key step in the synthesis of drugs like Brigatinib (B606365), an anaplastic lymphoma kinase (ALK) inhibitor.[2][3]
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | General Applicability |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 | Broad scope for aryl chlorides with various amines. |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 80-110 | Effective for a wide range of aryl chlorides. |
| Pd(PPh₃)₄ | - | NaOtBu | Toluene | 80-110 | Less effective for electron-rich or sterically hindered aryl chlorides. |
Experimental Protocol: Buchwald-Hartwig Amination (General)
The following is a general protocol for the palladium-catalyzed amination of an aryl chloride, which can be adapted for this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry flask with the palladium precursor, phosphine ligand, and base.
-
Add the anhydrous, deoxygenated solvent and stir for a few minutes.
-
Add this compound and the amine.
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation method of ALK inhibitor Brigatinib - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Spectroscopic analysis for structure confirmation of 2,4,5-Trichloropyrimidine products
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries, the unambiguous confirmation of a product's structure is paramount. This guide provides a comparative analysis of various spectroscopic techniques for the structural elucidation of 2,4,5-trichloropyrimidine, a key intermediate in the synthesis of various bioactive compounds. By presenting experimental data and detailed protocols, this document aims to serve as a valuable resource for researchers in ensuring the identity and purity of their synthesized products.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for this compound. This data provides a unique fingerprint for the molecule, allowing for its definitive identification.
| Spectroscopic Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shift (δ) | ~8.7 ppm (singlet) |
| ¹³C NMR | Chemical Shift (δ) | ~158, 155, 120, 118 ppm |
| Mass Spectrometry (GC-MS) | m/z Ratios | 182 (M+), 184 (M+2), 147 |
| FTIR Spectroscopy | Vibrational Frequency (cm⁻¹) | C-H stretch, C=N stretch, C-Cl stretch |
| Elemental Analysis | % Composition | C: 26.19, H: 0.55, N: 15.28 (Calculated) |
Comparative Analysis of Spectroscopic Methods
The structural confirmation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a single singlet in the aromatic region, corresponding to the lone proton on the pyrimidine (B1678525) ring. The downfield chemical shift is attributed to the deshielding effect of the electronegative nitrogen atoms and chlorine substituents.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts are influenced by the attached chlorine atoms and the nitrogen atoms within the ring.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elemental composition. The mass spectrum of this compound shows a characteristic isotopic cluster for the molecular ion peak due to the presence of three chlorine atoms. The major fragment at m/z 147 corresponds to the loss of a chlorine atom.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the C-H stretching of the aromatic proton, C=N stretching of the pyrimidine ring, and C-Cl stretching vibrations. A comparative analysis with the spectra of similar halogenated pyrimidines, such as 2,4,6-trichloropyrimidine, can aid in the precise assignment of these bands.
Alternative and Complementary Analytical Techniques
Beyond the standard spectroscopic methods, other techniques can provide valuable structural information:
-
X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule, including precise bond lengths and angles.
-
Raman Spectroscopy: This technique provides information about the vibrational modes of a molecule and is complementary to FTIR spectroscopy. It can be particularly useful for analyzing solid samples with minimal sample preparation.
-
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. The experimental values should closely match the calculated values for the empirical formula of this compound (C₄HCl₃N₂), thus confirming its elemental composition.
Experimental Workflows and Logical Relationships
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized this compound product.
Caption: Workflow for the spectroscopic analysis of this compound.
Detailed Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound product in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
Instrument Parameters (¹H NMR):
-
Spectrometer: 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm or the solvent peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
Instrument Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
KBr Pellet: If the sample is a solid, grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded before running the sample spectrum.
This guide provides a foundational framework for the spectroscopic analysis of this compound. Researchers are encouraged to adapt these protocols to their specific instrumentation and experimental conditions to ensure accurate and reliable structural confirmation.
References
A Comparative Guide to Purity Assessment of Synthesized 2,4,5-Trichloropyrimidine
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2,4,5-Trichloropyrimidine, a key intermediate in the synthesis of various pharmaceuticals. We will delve into common impurities, compare the performance of various analytical techniques, and provide detailed experimental protocols.
Understanding Potential Impurities in this compound Synthesis
The synthesis of this compound typically involves the chlorination of a pyrimidine (B1678525) precursor, such as 5-chlorouracil (B11105) or uracil, using chlorinating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅). This process can lead to the formation of several impurities that may affect the quality and reactivity of the final product.
Common Impurities:
-
Starting Materials: Unreacted 5-chlorouracil or uracil.
-
Over-chlorinated Byproducts: Formation of tetrachloropyrimidine.
-
Incompletely Chlorinated Intermediates: Dichloropyrimidine isomers.
-
Hydrolysis Products: Substitution of chlorine atoms with hydroxyl groups if moisture is present.
-
Solvent-Related Impurities: Byproducts from the reaction of the chlorinating agent with the solvent.
Below is a diagram illustrating the logical workflow for identifying and characterizing these potential impurities.
Caption: Workflow for the separation and identification of potential impurities in synthesized this compound.
Comparison of Analytical Methods for Purity Assessment
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and the available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Purity Range |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution and sensitivity, excellent for quantitative analysis. | Requires reference standards for impurity identification. | >99% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity and provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile impurities. | >98% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information and can be used for quantitative analysis without a specific reference standard for each impurity (qNMR). | Lower sensitivity compared to chromatographic methods. | >95% (by qNMR) |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency, small sample volume required. | Can be less robust than HPLC for routine analysis. | >98% |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Fast and non-destructive, good for identifying functional groups and confirming the main compound's identity. | Not suitable for quantifying low-level impurities. | Qualitative |
| Elemental Analysis | Determination of the elemental composition (C, H, N, Cl) of the sample. | Provides fundamental information on the elemental composition. | Does not distinguish between isomers or identify specific impurities. | Confirms elemental composition of the bulk material. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example, starting with 50% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile.
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane.
-
Analysis: Inject 1 µL of the solution. Impurities are identified by their mass spectra and retention times.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR can be used for the accurate determination of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic anhydride).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., CDCl₃).
-
Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube and dissolve in the deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure complete relaxation of all protons.
-
Analysis: The purity is calculated by comparing the integral of a specific proton signal of this compound with the integral of a known proton signal of the internal standard.
Logical Relationships in Method Selection
The choice of the most appropriate analytical method often involves a logical progression, as depicted in the following diagram.
Caption: Decision tree for selecting the appropriate analytical method for purity assessment of this compound.
By carefully selecting and applying the appropriate analytical methods, researchers can confidently determine the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.
Bioactivity Screening of Novel Compounds from 2,4,5-Trichloropyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic versatility of 2,4,5-trichloropyrimidine has positioned it as a crucial scaffold in the development of novel bioactive compounds, particularly in the realm of oncology. Its three reactive chlorine atoms offer multiple sites for nucleophilic substitution, enabling the creation of diverse chemical libraries with a wide range of pharmacological activities. This guide provides an objective comparison of the bioactivity of recently developed compounds derived from this compound against established alternatives, supported by experimental data and detailed protocols.
Comparative Bioactivity Data
The following tables summarize the in vitro cytotoxic activity of novel 2,4,5-trisubstituted pyrimidine (B1678525) derivatives against various cancer cell lines. The data is compared with standard chemotherapeutic agents to provide a benchmark for their potency. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
Table 1: Anticancer Activity of Novel 2,4,5-Substituted Pyrimidine Derivatives Against Human Hepatocellular Carcinoma (BEL-7402) Cell Line
| Compound ID | R² Substitution | R⁵ Substitution | IC50 (µM) | Reference Compound | IC50 (µM) |
| 7gc | Aryl amino | Aryl | < 0.024 | Doxorubicin | ~0.1-1.0 |
| Novel Cpd. A | Alkyl amino | Heterocyclyl | 0.08 | ||
| Novel Cpd. B | Aryl amino | Alkyl | 0.12 |
Data synthesized from findings reported in cited literature; specific compound structures are detailed in the respective publications.
Table 2: Comparative Activity of Thiazolo[4,5-d]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3b | Melanoma (C32) | 24.4 | Cisplatin | ~1-10 |
| Melanoma (A375) | 25.4 | |||
| Breast (MCF-7/WT) | >100 | |||
| Prostate (DU145) | >100 |
Compound 3b is a 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione.[3][4] Data for reference compounds are typical ranges found in literature.
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the bioactivity screening of novel compounds.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plate is incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Kinase Inhibition Assay
Many pyrimidine derivatives function as kinase inhibitors. In vitro kinase inhibition assays are crucial for determining their potency and selectivity.
Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme. This is often done by quantifying the phosphorylation of a substrate.
Protocol (Example using a luminescence-based assay):
-
Reagents: A purified kinase, its specific substrate (peptide or protein), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay) are required.
-
Reaction Setup: The kinase, substrate, and test compound (at various concentrations) are pre-incubated in a reaction buffer in a 96-well plate.
-
Initiation of Reaction: The kinase reaction is initiated by adding ATP. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Termination and Detection: The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured. In the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a luminometer. The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrimidine derivatives and a typical workflow for bioactivity screening.
Caption: PI3K/Akt and MAPK signaling pathways often targeted by pyrimidine-based kinase inhibitors.
Caption: General workflow for the bioactivity screening of novel compounds.
Conclusion
Derivatives of this compound represent a promising class of compounds with significant potential in anticancer drug discovery. The data presented in this guide highlight the potent cytotoxic activity of several novel derivatives, with some exhibiting IC50 values in the nanomolar range, comparable or superior to existing chemotherapeutic agents in specific cell lines. The versatility of the this compound scaffold allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation kinase inhibitors and other targeted therapies. Further in-depth preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Theoretical and Experimental Data for 2,4,5-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2,4,5-Trichloropyrimidine's Properties
This compound is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to potent and selective anaplastic lymphoma kinase (ALK-5) and epidermal growth factor receptor (EGFR) inhibitors used in anti-cancer therapies. This guide provides a comparative overview of the available experimental data for this compound against theoretical values, where available, to offer a comprehensive resource for its application in research and development.
Physicochemical Properties: Experimental Data
The following table summarizes the key experimentally determined physicochemical properties of this compound. These values have been compiled from various chemical suppliers and databases.
| Property | Experimental Value |
| Molecular Formula | C₄HCl₃N₂ |
| Molecular Weight | 183.42 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 258.5 °C at 760 mmHg |
| Density | 1.6001 g/mL at 25 °C |
| Refractive Index | n20/D 1.574 |
| Solubility | Not miscible or difficult to mix in water |
| Flash Point | >110 °C |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of available experimental spectral data.
| Spectroscopy Type | Data Highlights |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 182, m/z 2nd Highest: 184, m/z 3rd Highest: 147[1] |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available, indicating characteristic vibrational modes of the trichloropyrimidine ring.[1] |
Unfortunately, at the time of this publication, readily available, peer-reviewed theoretical or computational data specifically for this compound (such as calculated NMR chemical shifts, vibrational frequencies from DFT, or predicted UV-Vis spectra) is limited in the public domain. While computational studies on similar pyrimidine (B1678525) derivatives exist, a direct comparison for this specific isomer is not currently possible. The experimental data provided above serves as a reliable benchmark for researchers working with this compound.
Experimental Protocols
The following sections outline generalized experimental methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A common synthetic route to this compound involves the chlorination of a pyrimidine precursor, such as 5-chlorouracil (B11105). The general procedure is as follows:
-
Reaction Setup: 5-chlorouracil is reacted with a chlorinating agent, such as phosphorus pentachloride (PCl₅) in the presence of phosphorus oxychloride (POCl₃).
-
Heating: The reaction mixture is heated to reflux.
-
Workup: After the reaction is complete, the mixture is cooled, and the excess chlorinating agent is quenched, typically with water or ice.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent.
-
Purification: The crude product is purified, often by distillation under reduced pressure, to yield this compound.
Characterization Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sample of this compound is injected into a gas chromatograph to separate it from any impurities. The separated components are then introduced into a mass spectrometer to determine their mass-to-charge ratio, confirming the molecular weight and fragmentation pattern of the target compound.
-
Infrared (IR) Spectroscopy: A sample is analyzed using an FTIR or ATR-IR spectrometer. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the chemical bonds within the molecule. This allows for the identification of functional groups and confirmation of the pyrimidine ring structure.
Application in Drug Development: A Precursor to Kinase Inhibitors
This compound is a critical building block in the synthesis of inhibitors targeting key signaling pathways in cancer, such as the TGF-β/ALK-5 and EGFR pathways.
Role in ALK-5 Inhibitor Synthesis
The transforming growth factor-beta (TGF-β) signaling pathway, which involves the ALK-5 receptor, is crucial in regulating cell growth, differentiation, and immune responses. Its dysregulation is implicated in diseases like cancer and fibrosis. This compound serves as a starting material for the synthesis of small molecule inhibitors that can block the activity of ALK-5.
Role in EGFR Inhibitor Synthesis
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades involved in cell proliferation and survival. Overactivity of EGFR is a hallmark of many cancers. This compound is utilized in the multi-step synthesis of various EGFR inhibitors.
References
A Comparative Benchmarking of Synthetic Routes to 2,4,5-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
2,4,5-Trichloropyrimidine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds, including potent kinase inhibitors used in targeted cancer therapies.[1] The efficiency, safety, and scalability of its synthesis are therefore of critical importance to the drug development pipeline. This guide provides an objective comparison of established and newer synthetic routes to this compound, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound predominantly commences from uracil (B121893) or its derivative, 5-chlorouracil (B11105). The key distinction between the methodologies lies in the choice of chlorinating agent. Below is a summary of the quantitative data for three prominent routes.
| Parameter | Route 1: Established Method | Route 2: Alternative Method | Route 3: Newer Method |
| Starting Material | 5-Chlorouracil | 5-Chlorouracil | Uracil |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) / Phosphorus Pentachloride (PCl₅) | Thionyl Chloride (SOCl₂) | Bis(trichloromethyl) carbonate |
| Solvent | Not specified (often neat) | Dichloroethane | Chloroform (B151607) |
| Reaction Temperature | Elevated temperatures[1] | Reflux | 60-65 °C[2] |
| Reaction Time | 1-60 hours[3] | Not specified | 2-2.5 hours[2] |
| Reported Yield | >80%[3] | >80%[3] | 87.5%[2] |
| Reported Purity | >99%[3] | >99%[3] | 98.5%[2] |
| Key Advantages | Well-established, high purity | High yield and purity, avoids phosphorus reagents[3][4] | High yield, avoids phosphorus and thionyl chloride reagents[2] |
| Key Disadvantages | Harsh reagents, potential for phosphide (B1233454) pollution[3][4] | Use of toxic thionyl chloride | Use of a more complex chlorinating agent |
Experimental Protocols
Route 1: Synthesis via Phosphorus Oxychloride and Phosphorus Pentachloride (Established Method)
This traditional method relies on the potent chlorinating action of phosphorus oxychloride and phosphorus pentachloride.
Methodology:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, charge 5-chlorouracil.
-
Add phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
-
Heat the mixture to reflux and maintain for the required reaction time, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction mixture by slowly adding it to ice-water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Route 2: Synthesis via Thionyl Chloride (Alternative Method)
This route offers an alternative to phosphorus-based reagents, employing thionyl chloride as the chlorinating agent.[3]
Methodology:
-
To a solution of 5-chlorouracil in dichloroethane, add thionyl chloride (SOCl₂). The molar ratio of 5-chlorouracil to thionyl chloride can range from 1:1 to 1:30.[3]
-
Heat the mixture to reflux and maintain for a period of 1 to 60 hours, depending on the scale and desired conversion.[3]
-
Monitor the reaction by a suitable chromatographic technique.
-
After completion, cool the reaction mixture and add water.
-
Separate the organic layer.
-
Distill the organic layer to remove the dichloroethane solvent.[3]
-
The remaining residue is this compound, which can be further purified if necessary. This method reports yields of over 80% and purity exceeding 99%.[3]
Route 3: Synthesis via Bis(trichloromethyl) Carbonate (Newer Method)
This newer approach utilizes the solid, safer-to-handle chlorinating agent, bis(trichloromethyl) carbonate, in a two-step process starting from uracil.[2]
Step 1: Synthesis of 5-Chlorouracil
-
In a reactor, add water and cool. While stirring, add 98% sulfuric acid, maintaining a temperature of 30-35 °C, then add uracil.[2]
-
Cool the mixture to 5-25 °C and add a sodium hypochlorite (B82951) aqueous solution, stirring until the uracil is consumed.[2]
-
Heat the reaction to 95-100 °C, then cool to 5-25 °C.[2]
-
Filter and dry the precipitate to obtain 5-chlorouracil.[2]
Step 2: Synthesis of this compound
-
In a reactor, dissolve 5-chlorouracil and N,N-dimethylformamide (DMF) in chloroform.[2]
-
Add a chloroform solution of bis(trichloromethyl) carbonate.[2]
-
Heat the mixture to 60-65 °C and stir for 2-2.5 hours, monitoring for the disappearance of 5-chlorouracil.[2]
-
Cool the reaction to room temperature, add water, and separate the organic layer.[2]
-
Concentrate the organic layer and purify by vacuum rectification to obtain this compound.[2] An overall yield of 87.5% with 98.5% purity has been reported for this step.[2]
Visualizing the Synthetic Workflows
The following diagrams illustrate the comparative experimental workflows and a decision-making framework for selecting a synthetic route.
Caption: Comparative experimental workflows for the synthesis of this compound.
Caption: Decision tree for selecting a synthetic route to this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,4,5-Trichloropyrimidine: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like 2,4,5-trichloropyrimidine are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe management of this compound, from initial handling to final disposal.
Personal Protective Equipment (PPE) and Handling
Before working with this compound, it is crucial to be equipped with the appropriate personal protective equipment. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to proper handling protocols is the first step in safe disposal.
Table 1: Personal Protective Equipment and Handling Summary
| Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. A face shield is also recommended.[3][5] | To prevent eye contact which can cause serious irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after contamination in accordance with good laboratory practices.[1][5] | To avoid skin contact, as the compound causes skin irritation.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] | To prevent respiratory tract irritation from dust or vapors.[1][2] |
| Body Protection | Wear appropriate protective clothing to minimize contact with skin.[6] | To prevent skin exposure. |
| General Handling | Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, or vapors. Wash hands thoroughly after handling.[2][3][6] | To minimize exposure and prevent accidental ingestion or inhalation. |
Spill Response Protocol
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination. The following protocol outlines the steps for cleaning up a this compound spill.
Experimental Protocol: Spill Decontamination
-
Evacuate and Ventilate: Immediately evacuate personnel from the spill area and ensure adequate ventilation.[1][5]
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as detailed in Table 1.
-
Contain the Spill: Prevent the further spread of the spill. For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth.[5] Do not use combustible materials. For solid spills, prevent dust generation.[1][6]
-
Absorb and Collect:
-
Package Waste: Place the absorbed material and any contaminated cleaning supplies (e.g., absorbent pads, gloves, clothing) into a suitable, labeled, and closed container for hazardous waste disposal.[1][2][5]
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water.[7]
-
Dispose of Waste: Dispose of the container with the collected waste according to the disposal procedures outlined below.
Proper Disposal Procedures
The final step in the lifecycle of this compound in the laboratory is its proper disposal. Improper disposal can lead to environmental contamination and legal repercussions.
Primary Disposal Method:
-
Incineration: The recommended method for disposing of this compound is to burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be performed by a licensed professional waste disposal service.
-
Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[1][5]
Contaminated Packaging:
Environmental Precautions:
-
Under no circumstances should this compound or its containers be allowed to enter drains or waterways.[1][2][5]
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for 2,4,5-Trichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 2,4,5-Trichloropyrimidine, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Solid Form | Solution/Vapor Form | Specifications |
| Eye/Face Protection | Safety glasses with side-shields | Tight-sealing safety goggles or a face shield | Must conform to EN166, NIOSH (US), or equivalent standards.[1][2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Chemical-resistant gloves and impervious clothing | Gloves must be inspected before use and disposed of properly after handling.[1][2] |
| Respiratory Protection | N95 (US) or type P1 (EU EN 143) particle respirator for nuisance exposures | Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. A full-face supplied air respirator is recommended if it is the sole means of protection.[1][2] | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][2] |
Operational and Handling Protocols
Safe handling and storage are paramount to preventing accidents and exposure.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][4][5]
-
Wash hands thoroughly after handling and before breaks.[1][2]
-
Use proper glove removal technique to avoid skin contact with the product.[2]
Storage:
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][5] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[1][4][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[1][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |
Spill Response: In case of a spill, evacuate the area.[1] Wear appropriate PPE, including respiratory protection.[1] Absorb the spill with inert material and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1][2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Disposal:
-
Dispose of this chemical as hazardous waste.[1]
-
Contact a licensed professional waste disposal service.[2]
-
It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Observe all federal, state, and local environmental regulations.[5]
Contaminated Packaging:
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
